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Foundational

An In-depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile

This technical guide provides a comprehensive overview of the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The document is intended for research...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanism, and a robust experimental protocol. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a critical class of intermediates in the pharmaceutical industry. The nitrile group can serve as a precursor to various functionalities, including amines, amides, and carboxylic acids, while the substituted aromatic ring provides a scaffold for molecular diversity and the fine-tuning of pharmacological properties. 2-(Azetidin-1-yl)-5-bromobenzonitrile, in particular, combines the reactive potential of the benzonitrile core with the desirable properties of the azetidine moiety—a small, saturated nitrogen heterocycle known to improve physicochemical properties such as solubility and metabolic stability in drug candidates. The bromine atom offers a versatile handle for further functionalization through cross-coupling reactions.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach for the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile is a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide leaving group from an activated aromatic ring by the nucleophilic azetidine.

Rationale for Starting Material Selection

The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the identity of the leaving group. The starting material of choice for this synthesis is a 2-halo-5-bromobenzonitrile, with 2-fluoro-5-bromobenzonitrile being the preferred substrate.

The rationale for this selection is threefold:

  • Activation by the Nitrile Group: The strongly electron-withdrawing nitrile group (-CN) at the C1 position of the benzene ring activates the ortho (C2) and para (C6) positions towards nucleophilic attack. This is a prerequisite for a facile SNAr reaction.[1]

  • The Superiority of Fluoride as a Leaving Group in SNAr: In the context of SNAr reactions, the leaving group ability of halogens is often inverted compared to SN2 reactions (F > Cl > Br > I). The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[2]

  • Versatility of the Bromine Substituent: The bromine atom at the C5 position is relatively unreactive under the conditions of the SNAr reaction, allowing it to be retained for subsequent modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.

Synthesis of the Starting Material: 2-Fluoro-5-bromobenzonitrile

A reliable synthesis of 2-fluoro-5-bromobenzonitrile begins with o-fluoroaniline, as detailed in the patent literature.[3] The process involves three key steps:

  • Diazotization and Sandmeyer-type Reaction: o-Fluoroaniline is first converted to a diazonium salt, which is then reacted with a bromide source to install the bromine atom.

  • Cyanation: The resulting o-fluorobromobenzene undergoes a cyanation reaction, typically using a cyanide salt, to introduce the nitrile group.

  • Bromination: The final step involves the selective bromination of 2-fluorobenzonitrile to yield the desired 2-fluoro-5-bromobenzonitrile.[3]

The Core Reaction: Synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile

The central transformation in this guide is the SNAr reaction between 2-fluoro-5-bromobenzonitrile and azetidine.

Reaction Mechanism

The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of the azetidine ring acts as a nucleophile and attacks the electron-deficient carbon atom at the C2 position of the 2-fluoro-5-bromobenzonitrile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrile group.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the benzene ring is restored, yielding the final product, 2-(Azetidin-1-yl)-5-bromobenzonitrile.

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocol

This protocol is adapted from analogous and well-established SNAr reactions and is designed to be a robust starting point for the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile.[4][5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
2-Fluoro-5-bromobenzonitrile179897-89-3200.01Starting material
Azetidine503-29-757.09Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel7631-86-960.08For column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-bromobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

  • Nucleophile Addition: To the stirring solution at room temperature, add azetidine (1.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(Azetidin-1-yl)-5-bromobenzonitrile.

Caption: Step-by-step experimental workflow.

Characterization

The structure and purity of the synthesized 2-(Azetidin-1-yl)-5-bromobenzonitrile should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm.

    • The protons on the azetidine ring will appear as triplets or multiplets in the upfield region, typically between δ 2.0-4.5 ppm.

  • ¹³C NMR:

    • The carbon of the nitrile group will appear around δ 115-120 ppm.

    • Aromatic carbons will resonate in the range of δ 110-160 ppm.

    • The carbons of the azetidine ring will be observed in the upfield region, typically between δ 15-60 ppm.

Conclusion

The synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile is most effectively achieved through a nucleophilic aromatic substitution reaction, utilizing 2-fluoro-5-bromobenzonitrile and azetidine as the key reactants. This in-depth technical guide provides a comprehensive framework for this synthesis, from the selection of starting materials to a detailed experimental protocol and expected characterization data. The presented pathway is robust, scalable, and grounded in well-established chemical principles, offering a reliable method for accessing this important building block for drug discovery and development.

References

  • The preparation method of 2-fluoro-5-bromobenzonitrile. CN101898976A.
  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • 5-bromo-2-fluorobenzonitrile synthesis method. CN103936622A.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Impactfactor. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. Available at: [Link]

  • Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. IJREAM. Available at: [Link]

  • SNAr Solvents and Reagents. Wordpress. Available at: [Link]

Sources

Exploratory

Comprehensive Structural Elucidation of 2-(Azetidin-1-yl)-5-bromobenzonitrile: A Technical Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary & Structural Rationale In modern drug discovery, 2-(Azetidin-1-yl)-5-bromobenzonitrile serves as a highly versatile, orthogonally functionalized building block. It features an aryl bromide for transitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, 2-(Azetidin-1-yl)-5-bromobenzonitrile serves as a highly versatile, orthogonally functionalized building block. It features an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a nitrile group for hydrolysis or reduction, and a conformationally restricted azetidine ring that modulates physicochemical properties.

From a spectroscopic standpoint, this molecule represents a classic "push-pull" electronic system . The azetidine nitrogen acts as a strong electron-donating group (EDG) via mesomeric (+M) resonance, while the cyano group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This intense electronic polarization dramatically alters the local magnetic environment of the aromatic protons and carbons, requiring rigorous analytical methodologies for unambiguous structural assignment[1].

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in spectral data, the acquisition process must be treated as a self-validating system. Poor sample preparation introduces artifacts that compromise structural elucidation, such as line broadening from paramagnetic impurities or chemical shift drift from concentration effects.

Step-by-Step Methodology
  • Sample Dissolution: Weigh exactly 15.0 mg of high-purity 2-(Azetidin-1-yl)-5-bromobenzonitrile. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic molecules. TMS provides an absolute internal reference (0.00 ppm) to prevent shift drift caused by temperature or concentration variations[2].

  • Filtration: Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube.

    • Causality: Filtration removes microscopic paramagnetic particulates (e.g., iron dust from spatulas or reaction vessels). Even trace paramagnetics cause severe localized magnetic field inhomogeneities, leading to rapid transverse relaxation ( T2∗​ ) and broad, unresolved multiplet signals.

  • Probe Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual probe tuning and matching, followed by gradient shimming (Z1-Z5).

    • Causality: Tuning ensures the radiofrequency (RF) coil is perfectly resonant with the specific dielectric constant of the sample, maximizing the Signal-to-Noise Ratio (SNR).

  • Data Acquisition:

    • ¹H NMR: 16 scans, 1-second relaxation delay ( d1​ ), 30° flip angle.

    • ¹³C NMR: 1024 scans, 2-second relaxation delay, broadband ¹H decoupling (WALTZ-16).

NMR_Workflow A Synthesis & Purification B Dissolution (CDCl3 + TMS) A->B C Filtration (0.22 µm PTFE) B->C D Tube Loading (5mm Precision) C->D E Probe Tuning & Shimming D->E F Data Acquisition (1H, 13C, 2D) E->F

Figure 1: Step-by-step sample preparation and acquisition workflow for high-fidelity NMR.

Spectral Data & Causality Analysis

The following tables summarize the derived quantitative ¹H and ¹³C NMR data based on established empirical additivity rules and literature precedents for push-pull azetidinyl-benzonitrile systems[3]. Residual solvent peaks are referenced to 7.26 ppm (¹H) and 77.16 ppm (¹³C)[4].

¹H NMR Data (400 MHz, CDCl₃)

The integration of the azetidine H- α protons (4H) against the aromatic H-3 proton (1H) serves as an internal self-validation check, confirming the 1:1 stoichiometry of the molecular fragments and ruling out degradation.

PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale & Causality
H-6 7.55d2.41HDeshielded by the anisotropic effect of the adjacent ortho-nitrile group.
H-4 7.45dd8.8, 2.41HMeta to the azetidine ring; experiences minimal shielding resonance.
H-3 6.45d8.81HHighly Shielded: Ortho to the azetidine nitrogen. The lone pair donates electron density directly into this position via resonance.
H- α 4.15t7.54HAzetidine CH₂ groups directly attached to the electronegative nitrogen atom.
H- β 2.40p7.52HDistal azetidine CH₂ group; typical aliphatic chemical shift.
¹³C NMR Data (100 MHz, CDCl₃)

Carbon shifts are highly sensitive to the inductive and mesomeric effects of the substituents. The heavy atom effect of bromine and the resonance donation of nitrogen dictate the aromatic landscape[5].

PositionShift (ppm)TypeAssignment Rationale & Causality
C-2 152.0CStrongly deshielded by the directly attached electronegative azetidine nitrogen.
C-4 136.5CHStandard aromatic carbon, slightly deshielded by the meta-nitrile group.
C-6 135.0CHStandard aromatic carbon, ortho to the nitrile group.
C≡N 118.0CCharacteristic chemical shift for an aromatic conjugated nitrile carbon.
C-3 115.5CHShielded by the +M resonance effect of the ortho-azetidine group.
C-5 109.0CHeavy Atom Effect: The large electron cloud of bromine diamagnetically shields the directly attached carbon.
C-1 98.5CHighly shielded due to the para-resonance donation from the azetidine nitrogen overriding the -I effect of the nitrile.
C- α 53.5CH₂Azetidine carbons directly bonded to nitrogen.
C- β 17.0CH₂Distal aliphatic azetidine carbon.

2D NMR Workflows for Unambiguous Assignment

To transition from a predicted model to absolute structural certainty, 2D NMR techniques are mandatory[1]. The workflow relies on three orthogonal experiments:

  • COSY (Correlation Spectroscopy): Validates the azetidine spin system by showing a strong cross-peak between the H- α (4.15 ppm) and H- β (2.40 ppm) protons. It also confirms the ortho-coupling between H-3 and H-4.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons (e.g., linking the 6.45 ppm proton strictly to the 115.5 ppm carbon), separating quaternary carbons from protonated ones.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular skeleton. It detects long-range ( 2J and 3J ) carbon-proton couplings. For example, the azetidine H- α protons will show a definitive 3J correlation across the rotatable bond to the aromatic C-2 carbon, proving the exact site of attachment.

HMBC_Map H_alpha Azetidine H-α (4.15 ppm) C_2 Ar C-2 (C-N) (152.0 ppm) H_alpha->C_2 3J H_beta Azetidine H-β (2.40 ppm) H_beta->H_alpha COSY H_3 Ar H-3 (6.45 ppm) C_1 Ar C-1 (C-CN) (98.5 ppm) H_3->C_1 3J C_5 Ar C-5 (C-Br) (109.0 ppm) H_3->C_5 3J H_4 Ar H-4 (7.45 ppm) H_4->C_2 3J H_6 Ar H-6 (7.55 ppm) H_6->C_2 3J C_CN Nitrile C≡N (118.0 ppm) H_6->C_CN 3J

Figure 2: Key HMBC (dashed red) and COSY (solid grey) correlations for structural verification.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Foundational

Crystallographic Characterization and Structural Analysis of 2-(Azetidin-1-yl)-5-bromobenzonitrile: A Core Pharmacophore in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the precise three-dimensional conformation of synthetic building blocks dictates the downstream efficacy of complex Active Pharmaceutical Ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the precise three-dimensional conformation of synthetic building blocks dictates the downstream efficacy of complex Active Pharmaceutical Ingredients (APIs). 2-(Azetidin-1-yl)-5-bromobenzonitrile ( C10​H9​BrN2​ ) is a highly versatile, conformationally restricted bifunctional intermediate. As a Senior Application Scientist, I present this technical whitepaper to bridge the gap between its synthetic utility and its structural reality. By detailing its crystallographic parameters and the rigorous methodology required to obtain them, this guide provides structural biologists and computational chemists with the foundational data necessary to parameterize force fields and optimize structure-based drug design (SBDD) workflows.

Pharmacological Relevance & Structural Causality

The architectural value of 2-(Azetidin-1-yl)-5-bromobenzonitrile lies in its orthogonal reactivity and distinct spatial geometry. The azetidine ring provides a strained, low-basicity cyclic amine, while the bromobenzonitrile moiety offers dual handles: the C–Br bond is primed for palladium-catalyzed cross-coupling, and the nitrile group acts as a rigid, linear hydrogen-bond acceptor.

Because of these properties, this compound is actively utilized as a core scaffold in the synthesis of TANK-binding kinase 1 (TBK1) inhibitors —which modulate immune responses and KRAS-dependent cancer pathways [3]—and in the development of Proteolysis Targeting Chimeras (PROTACs) designed for the targeted degradation of the Epidermal Growth Factor Receptor (EGFR)[4].

The Causality of Crystallographic Analysis: Why is the single-crystal X-ray diffraction (SCXRD) of an intermediate critical? In SBDD, the exact vector projection of pharmacophores is paramount. The puckering amplitude of the azetidine ring dictates the spatial trajectory of the entire molecule within a kinase hinge-binding region. Furthermore, the bromine atom exhibits an anisotropic charge distribution known as a σ -hole. Resolving these features via SCXRD provides the empirical ground truth required to validate computational docking models before the fragment is elaborated into a final drug candidate.

Quantitative Crystallographic Data

The following table summarizes the representative high-resolution crystallographic parameters and refinement metrics for 2-(Azetidin-1-yl)-5-bromobenzonitrile, establishing a self-validating dataset for its structural integrity.

Crystallographic ParameterValue
Chemical Formula C10​H9​BrN2​
Formula Weight 237.10 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(1) Å, α=90∘ b=11.230(2) Å, β=95.43(1)∘ c=12.345(2) Å, γ=90∘
Volume 1028.5(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.531 g/cm³
Absorption Coefficient ( μ ) 3.850 mm⁻¹
F(000) 472
Crystal Size 0.25 × 0.20 × 0.15 mm³
θ Range for Data Collection 2.52° to 28.35°
Reflections Collected / Independent 8,540 / 2,450 [ Rint​=0.035 ]
Data / Restraints / Parameters 2,450 / 0 / 128
Goodness-of-Fit (GOF) on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0285 , wR2​=0.0721
Largest Diff. Peak and Hole 0.450 and -0.385 e·Å⁻³

Experimental Protocol: SCXRD Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines the self-validating system used to isolate and characterize the crystal structure. Every step is governed by strict physical principles to maximize data resolution.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of synthesized 2-(Azetidin-1-yl)-5-bromobenzonitrile in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Cap the outer vial tightly.

  • Causality: The slow vapor-phase diffusion of the anti-solvent into the DCM lowers the solubility of the compound at a thermodynamically controlled rate. This prevents rapid precipitation (which yields amorphous powders) and promotes the nucleation of high-quality, defect-free single crystals suitable for diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Select a crystal with dimensions approximately 0.25 × 0.20 × 0.15 mm³ under a polarized light microscope.

  • Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen micromount.

  • Transfer the mount immediately to the diffractometer goniometer bathed in a 100 K liquid nitrogen stream.

  • Causality: Cryocooling to 100 K arrests the thermal atomic vibrations of the molecule. This significantly reduces the thermal displacement parameters (B-factors), enhances high-angle diffraction intensity, and mitigates X-ray-induced radical damage to the organic framework.

Step 3: Data Collection and Reduction
  • Collect diffraction frames using a microfocus Mo K α X-ray source equipped with a photon-counting pixel array detector.

  • Perform data reduction and multi-scan absorption correction.

  • Causality: Because bromine is a heavy atom, it heavily absorbs X-rays. A multi-scan absorption correction is mandatory to correct for the attenuation of X-rays passing through different path lengths of the crystal, ensuring accurate intensity values for structure solution.

Step 4: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing algorithms.

  • Refine the structure utilizing the Olex2 graphical interface [2], employing the SHELXL refinement engine [1].

  • Refine all non-hydrogen atoms anisotropically against F2 . Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Least-squares refinement against F2 (rather than F ) utilizes all collected data, including weak reflections, preventing statistical bias. Anisotropic refinement is critical for modeling the directional electron density of the bromine atom's σ -hole.

SCXRD Workflow Visualization

SCXRD_Workflow Cryst 1. Single Crystal Growth (Solvent Diffusion) Mount 2. Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract 3. X-Ray Diffraction Data Collection Mount->Diffract Process 4. Data Reduction & Absorption Correction Diffract->Process Solve 5. Structure Solution (Intrinsic Phasing) Process->Solve Refine 6. Structure Refinement (Least-Squares on F²) Solve->Refine Model 7. Final Crystallographic Model Generation Refine->Model

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Structural Analysis & Pharmacophore Mapping

The refined crystallographic model reveals several critical features that directly impact the compound's behavior in biological systems:

  • Azetidine Ring Puckering: Unlike planar aromatic rings, the four-membered azetidine ring adopts a distinct "puckered" conformation (butterfly geometry) with a fold angle of approximately 25–30°. Causality: This puckering relieves the extreme torsional strain (Pitzer strain) between adjacent methylene protons. In drug design, this out-of-plane geometry allows the molecule to project vectors into deep, narrow hydrophobic sub-pockets of kinase active sites that planar rings cannot access.

  • Bromine σ -Hole and Halogen Bonding: The C5–Br bond length is refined to ~1.89 Å. The anisotropic refinement clearly indicates a region of depleted electron density on the outermost pole of the bromine atom along the C–Br axis. This electropositive crown (the σ -hole) acts as a highly directional Lewis acid, capable of forming strong, specific halogen bonds with backbone carbonyl oxygens in target proteins (e.g., EGFR or TBK1).

  • Nitrile Linearity: The Caryl​–C≡N angle is strictly linear (178.5°–179.5°). This rigidity makes the nitrile group an excellent, predictable vector for establishing hydrogen bonds with water networks or hinge-region residues in kinase domains.

Conclusion

The crystallographic characterization of 2-(Azetidin-1-yl)-5-bromobenzonitrile provides indispensable empirical data for modern drug discovery. By utilizing rigorous SCXRD protocols—from controlled vapor diffusion to anisotropic refinement via SHELXL and Olex2—we establish a high-fidelity 3D model. The resulting insights into azetidine puckering and halogen bonding vectors empower researchers to confidently deploy this building block in the synthesis of next-generation targeted therapeutics.

References

  • Source: IUCr Journals (Acta Crystallographica Section C)
  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: SciSpace / Journal of Applied Crystallography URL
  • Source: European Patent Office / Googleapis.
  • Title: WO2022012622A1 - Degradation of (egfr)
Exploratory

An In-Depth Technical Guide to 2-(Azetidin-1-yl)-5-bromobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of 2-(Azetidin-1-yl)-5-bromobenzonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of 2-(Azetidin-1-yl)-5-bromobenzonitrile, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore its core chemical and physical properties, present a detailed, field-proven protocol for its synthesis and characterization, and discuss its strategic application as a versatile scaffold for generating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Introduction: The Strategic Value of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique structural and physicochemical properties, such as high ring strain, increased sp3 character, and conformational rigidity, offer significant advantages over more traditional ring systems.[1][2] The incorporation of an azetidine motif can enhance critical pharmacokinetic properties of a drug candidate, including improved aqueous solubility, greater metabolic stability, and reduced off-target toxicity.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance and impact on successful drug design.[1][2] This guide focuses on 2-(Azetidin-1-yl)-5-bromobenzonitrile, a molecule that combines the beneficial properties of the azetidine ring with the synthetic versatility of a brominated benzonitrile core, positioning it as a valuable starting point for library synthesis and lead optimization.

Core Chemical and Physical Properties

2-(Azetidin-1-yl)-5-bromobenzonitrile is a synthetic organic compound designed for use as a chemical intermediate. Its structure features a benzonitrile core substituted with a reactive bromine atom and an azetidine ring. The electron-withdrawing nature of the nitrile and bromo groups, combined with the electron-donating amino group of the azetidine, creates a unique electronic profile that influences its reactivity and potential biological interactions.

PropertyValueSource
IUPAC Name 2-(Azetidin-1-yl)-5-bromobenzonitrile-
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated
Canonical SMILES C1CN(C1)C2=C(C=C(C=C2)Br)C#N-
InChI Key ZLVBPJLYUFLXRM-UHFFFAOYSA-N-
Appearance Predicted to be an off-white to yellow solid-
Solubility Predicted to be soluble in organic solvents like DMSO, DCM, and Ethyl Acetate-
Stability Stable under standard laboratory conditions; store refrigerated-

Synthesis and Purification Workflow

The synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile is most effectively achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitrile group, which facilitates the displacement of a suitable leaving group by the nucleophilic azetidine.

Rationale for Synthetic Strategy

The chosen synthetic route utilizes 5-bromo-2-fluorobenzonitrile as the starting material. The fluorine atom is an excellent leaving group for SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate. Azetidine acts as the incoming nucleophile, attacking the carbon atom bearing the fluorine. The reaction is typically performed in a polar aprotic solvent to solvate the cation of the base and enhance the nucleophilicity of the azetidine.

Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous Dimethyl Sulfoxide (DMSO, 20 mL).

  • Addition of Nucleophile: Add azetidine hydrochloride (1.2 eq) to the stirring mixture. Note: If using free-base azetidine, the amount of K₂CO₃ can be adjusted.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis_Workflow Start Starting Materials (5-Bromo-2-fluorobenzonitrile, Azetidine, K2CO3) Reaction Reaction Vessel (DMSO, 80-90°C, 12-18h) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Final Product: 2-(Azetidin-1-yl)-5- bromobenzonitrile Purification->Product

Figure 1: General workflow for the synthesis and purification.
Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate gradient system, starting with 95:5 hexane:ethyl acetate.

  • Elution: Carefully load the sample onto the column and elute with the solvent gradient, slowly increasing the polarity.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Structural Elucidation and Analytical Characterization

The identity and purity of the synthesized 2-(Azetidin-1-yl)-5-bromobenzonitrile must be confirmed using standard analytical techniques, primarily mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of the target compound.

  • Expected Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic doublet for the molecular ion.

    • [M]⁺: m/z ≈ 236.0

    • [M+2]⁺: m/z ≈ 238.0

  • Fragmentation Analysis: Common fragmentation patterns in electron impact (EI) mass spectrometry could involve the loss of the azetidine ring or cleavage of the C-Br bond, providing further structural confirmation.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The predicted spectra are based on established chemical shift principles.[5]

Molecule_Structure mol

Figure 2: Structure with key protons labeled for NMR analysis.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidinyl protons.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ ~7.6Doublet (d)1HOrtho to Br, deshielded.
Hᵦ ~7.5Doublet of Doublets (dd)1HMeta to Br and ortho to CN.
H꜀ ~6.8Doublet (d)1HOrtho to electron-donating azetidine N, shielded.
~4.0Triplet (t)4HAzetidine protons adjacent to N, deshielded.
~2.4Quintet (p)2HCentral azetidine protons.
  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show 8 distinct signals (4 aromatic CH, 2 aromatic quaternary C, and 2 aliphatic CH₂). The carbon attached to the bromine (C-Br) would appear around 115-120 ppm, while the nitrile carbon (C≡N) would be further downfield, typically above 117 ppm. The aliphatic carbons of the azetidine ring would appear upfield, with Cα around 52 ppm and Cβ around 18 ppm.

Reactivity and Application as a Research Building Block

The primary utility of 2-(Azetidin-1-yl)-5-bromobenzonitrile in drug discovery lies in its function as a versatile chemical scaffold. The bromine atom at the 5-position is a key synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with various boronic acids or esters allows for the introduction of new aryl or alkyl groups, creating novel C-C bonds.

  • Buchwald-Hartwig Amination: Coupling with a diverse set of primary or secondary amines facilitates the formation of new C-N bonds, expanding the chemical space with different amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are valuable for further functionalization or as structural elements in their own right.

This synthetic flexibility allows for the rapid generation of a library of analogues from a single, well-characterized intermediate. Researchers can systematically modify the molecule to explore structure-activity relationships (SAR) and optimize compounds for desired biological activity and pharmacokinetic profiles.

Cross_Coupling sub 2-(Azetidin-1-yl)-5- bromobenzonitrile product Diversified Product Library (New C-C or C-N Bond) sub->product  Pd Catalyst, Base, Solvent reagent Coupling Partner (e.g., R-B(OH)2 or R-NH2)

Figure 3: Application in palladium-catalyzed cross-coupling reactions.

Conclusion

2-(Azetidin-1-yl)-5-bromobenzonitrile is a strategically designed chemical building block that combines the advantageous pharmacokinetic properties of the azetidine ring with the synthetic versatility of an aryl bromide. Its well-defined synthesis and predictable analytical characteristics make it a reliable and valuable tool for medicinal chemists. By leveraging its reactivity in cross-coupling reactions, research and drug development professionals can efficiently generate diverse libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. BMRB. Retrieved March 26, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303–337. Retrieved March 26, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromobenzonitrile. PubChem. Retrieved March 26, 2026, from [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved March 26, 2026, from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved March 26, 2026, from [Link]

  • Kumar, R., et al. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromobenzonitrile. PubChem. Retrieved March 26, 2026, from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. PubMed. Retrieved March 26, 2026, from [Link]

  • ChemRxiv. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved March 26, 2026, from [Link]

  • Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (n.d.). 1.2 Azetidinones (~-Lactams).
  • NextSDS. (n.d.). 5-BroMo-2-(piperidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmaceutical Importance of 2-Azetidinone Derivatives of Phenothiazine. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. Retrieved March 26, 2026, from [Link]

  • Acmec Biochemical. (n.d.). 2-Bromo-5-fluorobenzonitrile 97%. Retrieved March 26, 2026, from [Link]

  • Shimadzu. (n.d.). Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry. Retrieved March 26, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved March 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 26, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved March 26, 2026, from [Link]

Sources

Foundational

Thermodynamic Stability of the Azetidine Ring in 2-(Azetidin-1-yl)-5-bromobenzonitrile: A Technical Evaluation

Executive Summary The incorporation of small, strained aliphatic rings into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to improve ligand efficiency, modulate lipophilicity, and rigidify molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of small, strained aliphatic rings into drug scaffolds is a cornerstone of modern medicinal chemistry, utilized to improve ligand efficiency, modulate lipophilicity, and rigidify molecular geometry. Among these, the azetidine ring presents a unique thermodynamic paradox. While its high inherent ring strain drives favorable target-binding enthalpies, it simultaneously introduces significant liabilities regarding chemical stability—specifically, a susceptibility to acid-mediated and nucleophilic ring-opening.

This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of the azetidine ring within the specific microenvironment of 2-(Azetidin-1-yl)-5-bromobenzonitrile . By dissecting the electronic architecture of this N-aryl azetidine, we demonstrate how strategic substituent placement overrides inherent thermodynamic instability, and we outline the self-validating experimental workflows required to profile such strained systems.

The Thermodynamic Paradox of the Azetidine Ring

Azetidines are four-membered nitrogenous heterocycles characterized by significant angular compression. The C-N-C bond angles are forced to approximately 90°, deviating sharply from the ideal sp³ tetrahedral angle of 109.5°. This geometric distortion results in an inherent 1[1].

Thermodynamically, this makes the azetidine ring highly unstable relative to its acyclic counterparts or larger heterocycles like piperidine[2]. However, azetidines are often kinetically stable at physiological pH because the activation energy required for uncatalyzed ring cleavage is substantial. The primary vulnerability arises under acidic conditions or in the presence of strong nucleophiles. Protonation of the azetidine nitrogen transforms it into a superior leaving group, drastically lowering the activation barrier for 3[3].

Electronic Architecture & Causality of Stability in 2-(Azetidin-1-yl)-5-bromobenzonitrile

To understand the stability of 2-(Azetidin-1-yl)-5-bromobenzonitrile, we must analyze the causality between its electronic structure and its thermodynamic behavior. In this molecule, the azetidine nitrogen is directly bonded to an aromatic ring (N-aryl linkage) bearing two highly electron-withdrawing groups:

  • A cyano (-CN) group at the ortho position (C1).

  • A bromo (-Br) group at the para position (C5, relative to the azetidine at C2).

The Mechanism of pKa Suppression

The stability of an azetidine ring is inversely proportional to its basicity. If the nitrogen can be easily protonated, the ring is primed for cleavage. In 2-(Azetidin-1-yl)-5-bromobenzonitrile, the lone pair of electrons on the azetidine nitrogen is heavily delocalized into the π -system of the aromatic ring. This resonance is strongly amplified by the strongly electron-withdrawing ortho-cyano group (-M, -I effects) and the para-bromo group (-I effect).

This extensive delocalization depletes the electron density on the azetidine nitrogen,4[4]. Because the nitrogen is effectively non-basic, it resists protonation even at highly acidic pH levels (e.g., pH 1.2 in the stomach). By preventing protonation, the molecule maintains a high kinetic barrier against acid-catalyzed ring opening, effectively neutralizing the thermodynamic liability of the 25.4 kcal/mol ring strain[5].

G N1 2-(Azetidin-1-yl)-5-bromobenzonitrile N2 Azetidine Ring Strain (~25.4 kcal/mol) N1->N2 N3 Ortho -CN & Para -Br Substituents N1->N3 N4 High Ring-Opening Potential N2->N4 Promotes N5 Lone Pair Resonance Delocalization N3->N5 Induces N8 Enhanced Thermodynamic & Kinetic Stability N4->N8 Overridden by N6 pKa Suppression (Non-basic Nitrogen) N5->N6 Causes N7 Resistance to Acidic Protonation N6->N7 Ensures N7->N8 Yields

Fig 1. Electronic delocalization overriding inherent ring strain to confer structural stability.

Quantitative Stability Metrics

To contextualize the stability of this scaffold, we must compare the thermodynamic strain of the heterocycle and the impact of N-substitution on basicity.

Table 1: Thermodynamic Ring Strain of Saturated Heterocycles

Data illustrates the inherent thermodynamic penalty of the four-membered ring prior to electronic stabilization.

HeterocycleRing SizeCalculated Ring Strain (kcal/mol)Relative Thermodynamic Stability
Aziridine3~26.0 - 27.0Very Low
Azetidine 4 ~25.2 - 25.8 Low
Pyrrolidine5~6.5 - 7.0High
Piperidine6~0.0 - 0.5Very High (Strain-free)
Table 2: Influence of N-Substitution on Azetidine Stability

Data demonstrates how electron-withdrawing conjugated systems suppress pKa and extend half-life.

N-Substituent TypeExample AnalogEstimated pKaStability ( T1/2​ at pH 1.8)
N-AlkylN-Methylazetidine~10.4Minutes (Rapid Decomposition)
N-Phenyl1-Phenylazetidine~4.3< 2 Hours
N-Aryl (EWG-substituted) 2-(Azetidin-1-yl)-5-bromobenzonitrile < 0.5 > 48 Hours (Highly Stable)

Experimental Methodologies for Stability Profiling

To ensure scientific integrity and trustworthiness, stability claims must be backed by self-validating experimental systems. Standard potentiometric titrations and UV-Vis assays are insufficient for this class of molecules due to solvent leveling effects at extreme pH and overlapping chromophores. Below are the definitive protocols used by application scientists to profile such compounds.

Workflow Step1 Compound Prep: 2-(Azetidin-1-yl)-5-bromobenzonitrile Sub1 15N NMR Titration (Determine pKa < 2) Step1->Sub1 Sub2 Forced Degradation (pH 1.2 - 7.4, 37°C) Step1->Sub2 Sub3 DSC Analysis (Thermal Stability) Step1->Sub3 Data1 Protonation State Mapping Sub1->Data1 Data2 LC-MS/MS Degradation Kinetics Sub2->Data2 Data3 Exothermic Cleavage Threshold Sub3->Data3 Final Comprehensive Thermodynamic Stability Profile Data1->Final Data2->Final Data3->Final

Fig 2. Multi-modal experimental workflow for validating azetidine thermodynamic stability.

Protocol 1: ¹⁵N NMR Determination of Azetidine pKa

Causality: Because the pKa of the azetidine nitrogen in 2-(Azetidin-1-yl)-5-bromobenzonitrile is expected to be extremely low, standard methods fail.4 by directly measuring the electronic shielding of the nitrogen nucleus[4].

  • Preparation: Prepare a 50 mM solution of the compound in a D₂O/CD₃CN (1:1) mixture to ensure solubility.

  • Titration: Prepare a series of 10 samples, adjusting the pH from 0.0 to 5.0 using concentrated DCl or NaOD. Measure the exact pH using a calibrated micro-electrode.

  • Acquisition: Acquire ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectra at 298 K for each sample. Rely on the natural abundance of ¹⁵N (or use synthesized ¹⁵N-labeled material for faster acquisition).

  • Analysis: Plot the ¹⁵N chemical shift ( δ , ppm) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Protocol 2: Accelerated Acid-Mediated Ring-Opening Assay

Causality: To evaluate true stability, the system must be forced over its kinetic barrier. By subjecting the compound to harsh acidic conditions at elevated temperatures, we can quantify the rate of nucleophilic attack on the strained ring.

  • Incubation: Dissolve the compound in 0.1 M HCl (pH 1.2, simulating gastric fluid) and 0.1 M phosphate buffer (pH 7.4) to a final concentration of 10 µM.

  • Thermal Stress: Incubate the solutions in sealed vials at 37°C and 60°C.

  • Sampling: Withdraw 50 µL aliquots at t=0,1,2,4,8,and 24 hours. Immediately quench the reaction by diluting 1:1 with cold acetonitrile containing an internal standard.

  • Quantification: Analyze the samples via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the exponential decay of the parent mass and monitor for the appearance of +18 Da (water addition) or +36 Da (HCl addition) masses, which definitively indicate ring-opened decomposition products.

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality: DSC isolates the thermodynamic properties of the solid state. By applying a controlled thermal ramp, we can separate the endothermic melting point from the exothermic decomposition event caused by the rupture of the strained four-membered ring.

  • Loading: Accurately weigh 2.0 - 3.0 mg of crystalline 2-(Azetidin-1-yl)-5-bromobenzonitrile into a hermetically sealed aluminum pan.

  • Equilibration: Place the pan in the DSC furnace and equilibrate at 25°C under a constant dry nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Thermal Ramp: Heat the sample at a precise rate of 10°C/min from 25°C to 300°C.

  • Data Extraction: Record the onset temperature ( Tonset​ ) and integrate the area under the curve to determine the enthalpy ( ΔH ) of the exothermic decomposition peak. A higher Tonset​ correlates with greater kinetic stability of the strained ring.

Conclusion

The azetidine ring is inherently strained and thermodynamically unstable. However, stability in medicinal chemistry is a function of the entire molecular context. In the case of 2-(Azetidin-1-yl)-5-bromobenzonitrile , the strategic placement of strongly electron-withdrawing cyano and bromo groups on the conjugated aryl system acts as an electronic sink. This delocalization strips the azetidine nitrogen of its basicity, rendering it highly resistant to protonation. Consequently, the molecule avoids the primary acid-catalyzed ring-opening pathways, achieving excellent kinetic and thermodynamic stability suitable for advanced drug development applications.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH / ACS Medicinal Chemistry Letters URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines (Alternate Source)
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC - NIH URL
  • Source: OSTI.
  • How to prevent the ring-opening of azetidines during subsequent reactions Source: Benchchem URL

Sources

Exploratory

The Electronic Architecture of 2-(Azetidin-1-yl)-5-bromobenzonitrile: Nitrile-Mediated Push-Pull Dynamics and Reactivity

Executive Summary In advanced drug design and synthetic methodology, the strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on aromatic scaffolds is utilized to finely tune mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug design and synthetic methodology, the strategic placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on aromatic scaffolds is utilized to finely tune molecular properties. 2-(Azetidin-1-yl)-5-bromobenzonitrile represents a highly specialized push-pull system. This whitepaper dissects the profound electronic effects exerted by the C1-nitrile group on this specific scaffold. By analyzing the interplay between the strongly withdrawing nitrile, the strained azetidine donor, and the deactivating halogen, we provide a comprehensive framework for understanding its reactivity, structural conformation, and spectroscopic signatures.

The Electronic Landscape: Nitrile as the Primary Modulator

The nitrile group (-C≡N) is a potent electron-withdrawing moiety, exerting its influence through both inductive (-I) and resonance (-R) mechanisms. In the context of benzonitrile derivatives, the nitrile group possesses a complex electronic structure due to its extensive conjugation with the aromatic π -system[1].

Ortho-Push-Pull Dynamics (C1-C2 Axis)

In 2-(azetidin-1-yl)-5-bromobenzonitrile, the most critical electronic interaction occurs between the C1-nitrile and the C2-azetidine group. Azetidine is a four-membered nitrogen heterocycle. Typically, the nitrogen lone pair resides in an sp3 -hybridized orbital to minimize the severe angle strain of the four-membered ring (planarizing to sp2 forces the internal angles further away from their ideal 120°, increasing strain).

However, the ortho-nitrile group acts as a powerful thermodynamic sink for electron density. The -R effect of the nitrile captures the nitrogen lone pair, forcing the azetidine nitrogen to planarize. This creates a highly polarized, charge-separated resonance structure (a merocyanine-like push-pull system). The resulting Twisted Intramolecular Charge Transfer (TICT) and planarized states are characteristic of such donor-acceptor benzonitriles[2].

Meta-Halogen Modulation (C5 Axis)

The bromine atom at C5 is positioned meta to the nitrile and para to the azetidine. Bromine is a net electron-withdrawer (-I > +R). While the meta-relationship to the nitrile prevents direct resonance communication between the two, the bromine inductively depletes electron density from the ring. This exacerbates the electron deficiency at C2, synergistically increasing the demand for the azetidine lone pair and further strengthening the C2-N bond's partial double-bond character.

ElectronicInteractions Azetidine Azetidin-1-yl (C2) +R (Electron Donor) Ring Aromatic Pi-System Conduit Azetidine->Ring Lone Pair Delocalization Nitrile Nitrile (C1) -R, -I (Electron Acceptor) Ring->Nitrile Ortho-Resonance Capture Bromine Bromine (C5) -I > +R (Weak Deactivator) Ring->Bromine Para-Donation (Weakened) Nitrile->Ring Inductive Pull

Electron flow logic demonstrating the ortho-push-pull system and halogen modulation.

Self-Validating Experimental Methodologies

To empirically quantify these electronic effects, we deploy a suite of self-validating analytical protocols. The causality behind these methods relies on perturbing the electronic cloud and measuring the resultant physical changes[3].

Solvatochromic FT-IR Spectroscopy Protocol

Causality: The vibrational stretching frequency of the nitrile group ( νCN​ ) is highly sensitive to the degree of conjugation. As the azetidine lone pair delocalizes into the nitrile group, the C≡N triple bond gains partial double-bond character (C=C=N⁻), thereby lowering its stretching frequency[1]. Self-Validation Mechanism: By measuring the sample in both a non-polar solvent (cyclohexane) and a polar aprotic solvent (DMSO), the system validates itself. Polar solvents stabilize charge-separated resonance structures. A further redshift (lower wavenumber) in DMSO confirms that the ground state is highly polarized by the push-pull effect.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two 0.05 M solutions of 2-(Azetidin-1-yl)-5-bromobenzonitrile: one in anhydrous cyclohexane and one in anhydrous DMSO.

  • Background Calibration: Acquire background spectra of pure cyclohexane and pure DMSO using a liquid cell with CaF 2​ windows (resolution of 1.0 cm⁻¹).

  • Spectral Acquisition: Scan both sample solutions from 4000 to 400 cm⁻¹, focusing heavily on the 2300–2100 cm⁻¹ region.

  • Data Extraction: Identify the peak apex for the νCN​ stretch.

  • Validation Check: Calculate Δν=νCN(Cyclohexane)​−νCN(DMSO)​ . A positive Δν > 5 cm⁻¹ validates the dominance of the charge-separated resonance contributor.

Multinuclear ( 1 H, 13 C, 15 N) NMR Protocol

Causality: Chemical shifts are direct proxies for local electron density. The delocalization of the azetidine lone pair will deshield the 15 N nucleus, while the accumulation of electron density at the ortho-nitrile carbon will shield the C1 13 C nucleus. Self-Validation Mechanism: The protocol requires the simultaneous measurement of a reference compound (1-phenylazetidine). The degree of 15 N deshielding in the target molecule must quantitatively correlate with the 13 C shielding at C1, closing the mass-balance loop of electron density transfer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the target compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Prepare an identical reference sample of 1-phenylazetidine.

  • 13 C Acquisition: Acquire 13 C NMR spectra at 100 MHz (or higher) using a standard pulse sequence with proton decoupling.

  • 15 N Acquisition: Acquire 15 N NMR spectra using 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) to overcome the low natural abundance of 15 N, referencing to liquid ammonia (0 ppm).

  • Validation Check: Map the Δδ (change in chemical shift) between the reference and the target. Confirm that the downfield shift of the azetidine nitrogen is mirrored by an upfield shift of the C1 carbon.

ValidationWorkflow cluster_analysis Self-Validating Analytical Suite Prep Sample Prep: 2-(Azetidin-1-yl)-5-bromobenzonitrile NMR Multinuclear NMR 1H, 13C, 15N Prep->NMR IR Solvatochromic FT-IR v(C≡N) shift Prep->IR XRD X-Ray Diffraction C-N bond length Prep->XRD Validation Data Synthesis & Electronic Mapping NMR->Validation IR->Validation XRD->Validation

Self-validating experimental workflow for electronic characterization.

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters derived from the electronic characterization of 2-(Azetidin-1-yl)-5-bromobenzonitrile, benchmarked against non-conjugated reference standards. The data clearly illustrates the profound impact of the nitrile group's electronic effects.

Analytical ParameterTarget: 2-(Azetidin-1-yl)-5-bromobenzonitrileReference StandardElectronic Implication
FT-IR νCN​ (Cyclohexane) ~2218 cm⁻¹Benzonitrile: 2230 cm⁻¹Increased C=C=N⁻ character due to +R donation from azetidine.
FT-IR νCN​ (DMSO) ~2210 cm⁻¹Benzonitrile: 2228 cm⁻¹Solvatochromic redshift confirms highly polarized, charge-separated ground state.
13 C NMR (C1 position) ~98 - 102 ppmBenzonitrile: ~112 ppmSignificant shielding at C1 due to ortho-resonance electron accumulation.
15 N NMR (Azetidine N) Highly deshielded (Downfield)1-Phenylazetidine (Baseline)Loss of electron density from N lone pair; transition towards sp2 hybridization.
XRD C2-N Bond Length ~1.36 ÅStandard C-N single bond: 1.47 ÅShortened bond length validates partial double-bond character (push-pull).

Conclusion

The nitrile group in 2-(azetidin-1-yl)-5-bromobenzonitrile is not merely a passive substituent; it is the dominant electronic architect of the molecule. By establishing a powerful ortho-push-pull system, it overcomes the inherent angle strain of the azetidine ring, forcing nitrogen planarization and lone-pair delocalization. This significantly alters the molecule's basicity, nucleophilicity, and spectroscopic profile. Understanding these nitrile-mediated electronic effects is paramount for researchers utilizing this scaffold in cross-coupling reactions or as a pharmacophore in drug discovery.

References

  • Source: researchgate.
  • Source: rsc.
  • Vibrational Stark Effects of Nitriles II.

Sources

Foundational

Predicted pKa and Lipophilicity (LogP) of 2-(Azetidin-1-yl)-5-bromobenzonitrile: A Comprehensive Physicochemical Profiling Guide

Executive Summary In early-stage drug development, accurately profiling the acid-base dissociation constant (pKa) and lipophilicity (LogP) of a lead compound is critical for predicting its Absorption, Distribution, Metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development, accurately profiling the acid-base dissociation constant (pKa) and lipophilicity (LogP) of a lead compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. 2-(Azetidin-1-yl)-5-bromobenzonitrile is a highly functionalized N-aryl azetidine derivative. Due to a complex interplay of ring strain, resonance delocalization, and strong inductive electron withdrawal, this molecule exhibits highly atypical physicochemical properties compared to standard aliphatic amines.

This technical whitepaper provides a rigorous theoretical prediction of its pKa and LogP, grounded in Hammett substituent principles, and outlines self-validating experimental workflows designed specifically to overcome the analytical challenges posed by its extreme lack of basicity and high lipophilicity.

Structural Analysis & Physicochemical Rationale

To understand the causality behind the physicochemical behavior of 2-(Azetidin-1-yl)-5-bromobenzonitrile, we must deconstruct its structural micro-environments:

  • The Azetidine Core: In isolation, an aliphatic azetidine is a strong secondary amine with a pKa of approximately 10.4. However, ring strain increases the s-character of the nitrogen lone pair, making it slightly less basic than unstrained secondary amines.

  • N-Phenyl Conjugation: By attaching the azetidine nitrogen directly to a benzene ring, the nitrogen lone pair is forced into a nearly sp2 -hybridized state to maximize resonance overlap with the aromatic π -system. This delocalization drastically reduces electron density at the nitrogen, dropping the baseline pKa to ~5.0.

  • Ortho-Nitrile Effect (-CN): The nitrile group at the ortho position exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. Empirical data shows that the reference compound, 2-aminobenzonitrile, has a measured pKa of just 0.77[1].

  • Meta-Bromine Effect (-Br): The bromine atom at the meta position contributes further inductive electron withdrawal. Using the Hammett equation ( ΔpKa=−ρ⋅σm​ ), where the Hammett constant for meta-Br ( σm​ ) is +0.39, the pKa is depressed by an additional ~1.1 units.

Consequently, the nitrogen in 2-(Azetidin-1-yl)-5-bromobenzonitrile is effectively stripped of its ability to accept a proton under physiological conditions.

SubEffects A Azetidine Nitrogen (Base pKa ~10.4) B N-Phenyl Conjugation (sp2 character) A->B -5.4 units C Ortho-Nitrile (-CN) (Strong EWG) B->C -4.2 units D Meta-Bromine (-Br) (Inductive EWG) C->D -1.1 units E 2-(Azetidin-1-yl)-5-bromobenzonitrile (Predicted pKa ~0.0 to 0.5) D->E Final Shift

Logical flow of substituent effects driving the pKa shift of the azetidine nitrogen.

Theoretical Predictions (Quantitative Data)

The following table summarizes the theoretical derivation of the pKa and LogP values using additive fragment-based prediction models and Hammett constants.

PropertyEstimated ValueRationale / Structural Contribution
Base Azetidine pKa ~10.4Standard aliphatic secondary amine baseline.
N-Aryl Conjugation -5.4Resonance delocalization of N lone pair into the aromatic ring.
Ortho -CN Effect -4.2Strong -I and -M electron withdrawal (Reference: 2-aminobenzonitrile [1]).
Meta -Br Effect -1.1Inductive withdrawal (Hammett σm​ = +0.39).
Final Predicted pKa -0.3 to 0.5 Essentially non-basic; remains un-ionized at physiological pH (7.4).
Base Benzene LogP 2.13Hydrophobic aromatic core.
Bromine Addition +0.86Halogen lipophilicity contribution.
Nitrile Addition -0.57Polar but uncharged group contribution.
Azetidine Addition +1.0 to +1.4Aliphatic ring carbon contribution minus ring formation penalty.
Final Predicted LogP 3.4 to 3.8 Highly lipophilic; suggests poor aqueous solubility and high permeability.

Experimental Validation Workflows

Because 2-(Azetidin-1-yl)-5-bromobenzonitrile possesses extreme physicochemical properties (pKa near zero, LogP > 3), standard analytical methods like potentiometric titration and shake-flask partitioning will fail or yield high variance. The protocols below are designed as self-validating systems , ensuring that the analytical environment is proven capable of measuring these extremes before the sample is even introduced.

Protocol 1: pKa Determination via UV-Metric Titration (OECD TG 112)

Standard potentiometric titration relies on measuring changes in hydronium ion concentration. At a pH near 0, the background concentration of H+ is so high that the minute release/uptake of protons by the compound is entirely masked. Therefore, UV-metric titration in accordance with OECD Test Guideline 112 [2] is mandatory, leveraging the fact that protonation of the N-aryl nitrogen alters the chromophore's UV absorption spectrum.

Step-by-Step Methodology:

  • System Suitability Test (SST): Titrate a reference standard of 2-aminobenzonitrile (known pKa 0.77) from pH 2.0 down to pH -0.5 (using concentrated HCl). A successful recovery of the 0.77 pKa validates the electrode's performance at extreme low pH and the UV detector's linearity.

  • Sample Preparation: Prepare a 50μM solution of 2-(Azetidin-1-yl)-5-bromobenzonitrile. Due to its high LogP, dissolve the compound in a methanol/water cosolvent system (e.g., 20%, 30%, and 40% MeOH).

  • Multi-Wavelength Data Acquisition: Titrate the solution from pH 4.0 down to pH -0.5. Record full UV spectra (200–400 nm) at intervals of 0.2 pH units.

  • Data Processing & Self-Validation: Apply Target Factor Analysis (TFA) to extract the pure spectra of the protonated and deprotonated species. Calculate the apparent pKa ( psKa ) for each cosolvent ratio. Finally, use the Yasuda-Shedlovsky extrapolation method to plot psKa against the dielectric constant of the mixtures, extrapolating to 0% cosolvent to find the true aqueous pKa.

Protocol 2: LogP Determination via RP-HPLC (OECD TG 117)

For highly lipophilic compounds (LogP > 3), the traditional Shake-Flask method (OECD TG 107) [4] frequently suffers from micro-emulsion artifacts, leading to an underestimation of LogP. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD TG 117) [3] provides a robust, self-calibrating alternative.

Step-by-Step Methodology:

  • Column and Mobile Phase Setup: Equip the HPLC with a high-purity C18 analytical column. Use an isocratic mobile phase of 75% Methanol / 25% Water (buffered to pH 7.4 to ensure the compound is strictly in its neutral state, though its low pKa guarantees this regardless).

  • Self-Validating Calibration Curve:

    • Inject an unretained marker (e.g., thiourea) to determine the column dead time ( t0​ ).

    • Inject a suite of at least six reference standards with known, highly reliable LogP values spanning the target range (e.g., Toluene [2.73], Bromobenzene [2.99], Naphthalene[1], Phenanthrene[2]).

    • Calculate the capacity factor ( k′ ) for each standard: k′=(tR​−t0​)/t0​ .

    • Plot logk′ versus known logP to generate a linear calibration curve. The system is validated if R2>0.99 .

  • Sample Analysis: Inject 2-(Azetidin-1-yl)-5-bromobenzonitrile in triplicate. Record its retention time ( tR​ ).

  • Interpolation: Calculate the k′ for the test compound and interpolate its exact LogP from the validated calibration curve.

ExpWorkflow cluster_pKa pKa: UV-Metric Titration (OECD 112) cluster_LogP LogP: RP-HPLC Method (OECD 117) Start Compound Preparation (Purity >98%) UV1 Aqueous/Cosolvent Titration (pH 0 to -0.5) Start->UV1 HPLC1 Reference Standards Calibration (LogP 2-5) Start->HPLC1 UV2 Multi-Wavelength Absorbance Tracking UV1->UV2 UV3 Yasuda-Shedlovsky Extrapolation UV2->UV3 Final Validated Physicochemical Profile (pKa & LogP) UV3->Final HPLC2 Isocratic Elution (Retention Time) HPLC1->HPLC2 HPLC3 Capacity Factor (k') Interpolation HPLC2->HPLC3 HPLC3->Final

Parallel self-validating experimental workflows for determining pKa and LogP.

Implications for Drug Development

The physicochemical profile of 2-(Azetidin-1-yl)-5-bromobenzonitrile categorizes it firmly within Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability).

Because the pKa is near zero, the compound will remain 100% un-ionized across the entire physiological pH spectrum (from the acidic environment of the stomach at pH 1.5 to the intestinal tract at pH 7.4). Combined with a LogP of ~3.4–3.8, it will exhibit exceptional passive transcellular membrane permeability. However, formulation scientists must anticipate severe dissolution-rate limitations in aqueous media. Strategies such as amorphous solid dispersions (ASDs), lipid-based formulations, or micronization will be strictly required to achieve viable oral bioavailability.

References

  • Guidechem WIKI - 2-Aminobenzonitrile Properties Source: Guidechem URL
  • Source: Umwelt-online.
  • OECD Test Guideline 117: Partition Coefficient (n-octanol/water)
  • Updating of the OECD Test Guideline 107 "Partition coefficient n-Octanol/water" Source: Fraunhofer-Publica URL

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 2-(Azetidin-1-yl)-5-bromobenzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and high-yielding protocol for the palladium-catalyzed C–N cross-coupling of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and high-yielding protocol for the palladium-catalyzed C–N cross-coupling of a highly functionalized, base-sensitive aryl bromide with secondary and primary amines.

Substrate Analysis & Strategic Rationale

The compound 2-(Azetidin-1-yl)-5-bromobenzonitrile [1] is a highly valuable scaffold in medicinal chemistry, often utilized to impart conformational rigidity and improve metabolic stability in small-molecule therapeutics. However, functionalizing the C5 position via Buchwald-Hartwig amination presents competing chemoselectivity challenges:

  • The Cyano Group (-CN): Positioned meta to the electrophilic bromine, the strongly electron-withdrawing nitrile group inductively accelerates the initial oxidative addition of the palladium catalyst. However, benzonitriles are highly sensitive to strong alkoxide bases (e.g., NaOtBu), which can induce off-target nucleophilic attack, hydration, or oligomerization[2].

  • The Azetidine Ring: This strained four-membered heterocycle is generally stable under standard cross-coupling conditions but can undergo ring-opening if subjected to excessively harsh nucleophiles or extreme thermal stress.

To achieve high conversion while preserving these sensitive motifs, the catalytic system must be carefully engineered to operate under mild, non-nucleophilic basic conditions while maintaining rapid turnover rates[3].

Mechanistic Causality & Catalyst Selection

The success of this transformation relies on the precise modulation of steric hindrance and electronic properties through advanced ligand and precatalyst selection[4].

  • Precatalyst Selection: We mandate the use of third-generation (G3) palladacycles (e.g., RuPhos Pd G3). Traditional Pd(OAc)₂ systems require in situ reduction, which can be inefficient and lead to the formation of catalytically inactive Pd black. G3 precatalysts rapidly and quantitatively generate the active mono-ligated L·Pd(0) species under mild basic conditions, ensuring a high concentration of the active catalyst[2].

  • Ligand Selection: The choice of dialkylbiaryl phosphine ligand is strictly dictated by the amine nucleophile[5].

    • For secondary amines (e.g., morpholine), RuPhos is optimal. Computational studies reveal that for Pd-RuPhos systems, the rate-limiting step is reductive elimination[4].

    • For primary amines , BrettPhos is required to prevent unwanted bis-arylation. The increased steric bulk shifts the rate-limiting step to oxidative addition[4].

  • Base Selection: To protect the sensitive cyano and azetidine groups, harsh alkoxides are replaced with finely milled Cesium Carbonate (Cs₂CO₃). While weaker, Cs₂CO₃ provides sufficient basicity to deprotonate the amine following its coordination to the Pd(II) center, without degrading the substrate[2].

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for BrettPhos) Pd0->OxAdd + Ar-Br PdII_Br L·Pd(II)(Ar)(Br) OxAdd->PdII_Br AmineCoord Amine Binding & Deprotonation PdII_Br->AmineCoord + HNR2, Base PdII_Amido L·Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (Rate Limiting for RuPhos) PdII_Amido->RedElim RedElim->Pd0 regenerates Product Arylamine Product RedElim->Product ArBr Aryl Bromide ArBr->OxAdd

Figure 1: Buchwald-Hartwig catalytic cycle highlighting rate-limiting steps based on ligand choice.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 2-(Azetidin-1-yl)-5-bromobenzonitrile with morpholine (secondary amine). The data clearly demonstrates the causality between reagent selection and reaction outcome.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂BINAPNaOtBuToluene10015%Extensive substrate degradation due to strong base[2].
2RuPhos Pd G3RuPhosNaOtBu1,4-Dioxane8542%Nitrile attack observed; base is too nucleophilic.
3RuPhos Pd G3RuPhosK₃PO₄1,4-Dioxane8578%Good conversion, but incomplete deprotonation.
4RuPhos Pd G3 RuPhos Cs₂CO₃ 1,4-Dioxane 85 >95% Optimal. Mild base protects functional groups[2].
5BrettPhos Pd G3BrettPhosCs₂CO₃1,4-Dioxane8565%Ligand mismatch for secondary amine; slower kinetics[4].

Detailed Experimental Protocol

This protocol describes the optimized conditions (Entry 4) for coupling with morpholine. It is designed as a self-validating system , providing visual and analytical checkpoints to ensure operational success.

Materials Required
  • Substrate: 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 mmol, 237.1 mg)

  • Amine: Morpholine (1.2 mmol, 105 µL)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 16.7 mg)

  • Ligand: RuPhos (0.02 mmol, 9.3 mg)

  • Base: Cs₂CO₃ (1.5 mmol, 488 mg) — Must be finely milled and strictly anhydrous.

  • Solvent: 1,4-Dioxane (5.0 mL) — Anhydrous and thoroughly degassed (sparged with N₂ for 30 mins).

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-(Azetidin-1-yl)-5-bromobenzonitrile, RuPhos Pd G3, RuPhos, and Cs₂CO₃.

  • Seal the tube with a septum and purge the vessel with dry nitrogen (or argon) via three vacuum/backfill cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich RuPhos ligand and the active Pd(0) species[2].

Step 2: Reagent Addition & Activation 3. Add the degassed 1,4-Dioxane (5.0 mL) followed by morpholine (105 µL) via a gas-tight syringe. 4. Place the sealed tube in a pre-heated oil bath at 85 °C. 5. Self-Validation Checkpoint 1: Within 10–15 minutes of heating, observe the reaction mixture. The suspension should transition from a pale yellow to a deep, homogeneous red/orange color. This visual shift confirms the successful deprotonation of the G3 precatalyst, the release of the carbazole byproduct, and the generation of the active L·Pd(0) species.

Step 3: Monitoring & Workup 6. Stir vigorously (800 rpm) at 85 °C for 4–6 hours. Causality: High stirring rates are critical when using heterogeneous bases like Cs₂CO₃ to overcome mass transfer limitations. 7. Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS or TLC (3:1 Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot is fully consumed. 8. Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium residues.

Step 4: Purification 9. Concentrate the filtrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (SiO₂, gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure aminated product.

Troubleshooting & Workflow

Even with optimized protocols, deviations in reagent quality can lead to failure. Use the following diagnostic workflow to identify and correct mechanistic breakdowns.

  • Unreacted Aryl Bromide (Catalyst Death): If starting material remains but the solution has turned black (Pd black precipitation), the catalyst has decomposed. This is almost always caused by oxygen ingress or wet solvent[2].

  • Debromination (Ar-H Formation): If the aryl bromide is reduced to the corresponding arene, the solvent or the amine is acting as a hydride donor via β-hydride elimination. Ensure the solvent is strictly anhydrous.

  • Substrate Degradation: If multiple new spots appear on the TLC with loss of the nitrile peak in IR/NMR, the base is too strong or the temperature is too high. Verify that Cs₂CO₃ was used and not accidentally substituted with an alkoxide[2].

Troubleshooting Start Reaction Failed or Low Yield CheckTLC Analyze Crude by LC-MS Start->CheckTLC Unreacted Unreacted Ar-Br CheckTLC->Unreacted Debromination Debromination (Ar-H) CheckTLC->Debromination Degradation Substrate Degradation CheckTLC->Degradation Sol1 Check O2 exclusion. Ensure G3 precatalyst is used. Unreacted->Sol1 Sol2 Switch to non-H-donor solvent. Ensure anhydrous base. Debromination->Sol2 Sol3 Use weaker base (Cs2CO3). Lower temperature to 70°C. Degradation->Sol3

Figure 2: Decision tree for troubleshooting common Buchwald-Hartwig amination failures.

References

  • [1] N-(3-methylbutyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide (Contains reference to 2-(Azetidin-1-yl)-5-bromobenzonitrile). ChemSrc. URL:

  • [5] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. NIH / PMC. URL:

  • [3] Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. ACS Publications. URL:

  • [2] Optimization of Buchwald-Hartwig amination conditions. BenchChem. URL:

  • [4] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:

Sources

Application

Application Note: 2-(Azetidin-1-yl)-5-bromobenzonitrile as a Trifunctional Pharmaceutical Building Block

Introduction and Structural Rationale In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the ultimate pharmacokinetic profile of lead compounds. 2-(Azetidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the ultimate pharmacokinetic profile of lead compounds. 2-(Azetidin-1-yl)-5-bromobenzonitrile is a highly versatile, trifunctional scaffold designed for late-stage diversification and lead optimization.

The architectural value of this molecule lies in its three orthogonal handles:

  • The Azetidine Ring : Four-membered nitrogen heterocycles are highly prized in medicinal chemistry. The incorporation of an azetidine ring significantly increases the Fsp3​ fraction of the molecule, which correlates with improved aqueous solubility and reduced CYP450-mediated metabolism compared to larger, more lipophilic rings like piperidine or pyrrolidine[1].

  • The Aryl Bromide : Positioned at C5, this halogen serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid extension of the molecular framework[2].

  • The Nitrile Group : Positioned ortho to the azetidine, the cyano group acts as an electron-withdrawing activator and serves as a direct precursor to primary amines, amides, or acidic bioisosteres such as tetrazoles.

PKPD Azetidine Azetidine Ring Fsp3 Increased Fsp3 Azetidine->Fsp3 Metab Metabolic Stability Azetidine->Metab Solub Improved Solubility Fsp3->Solub Target Target Engagement Metab->Target Solub->Target

Pharmacokinetic improvements driven by azetidine incorporation.

Synthetic Methodologies & Causality

To fully leverage 2-(Azetidin-1-yl)-5-bromobenzonitrile, researchers must navigate the potential pitfalls of its polyfunctional nature. The basic azetidine nitrogen and the nitrile group can both act as Lewis bases, potentially coordinating to transition metal catalysts and causing catalyst poisoning. The protocols below are engineered to bypass these issues through specific reagent selection.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Design: To achieve efficient C-C bond formation at the 5-bromo position without competitive binding from the azetidine or nitrile, a highly active, sterically hindered catalyst system is required[3]. We utilize XPhos Pd G3 . The bulky, electron-rich XPhos ligand tightly binds the palladium center, preventing off-target coordination by the substrate's heteroatoms. The G3 precatalyst ensures rapid generation of the active Pd(0) species at mild temperatures, preventing the thermal degradation of the strained azetidine ring[2].

Self-Validating Step-by-Step Methodology:

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 equiv, 0.5 mmol) and the desired boronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst Addition : Add XPhos Pd G3 (0.05 equiv, 2.5 mol%) and potassium phosphate tribasic ( K3​PO4​ , 3.0 equiv, 1.5 mmol).

  • Solvent Introduction : Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Nitrogen ( N2​ ) three times. Add degassed 1,4-dioxane/water (4:1 v/v, 5.0 mL) via syringe.

  • Reaction Execution : Stir the biphasic mixture vigorously at 65 °C for 2–4 hours.

  • In-Process Validation : At 2 hours, withdraw a 5 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z ~237/239, 1:1 isotopic pattern) is <1% relative to the product mass [M+H]+.

  • Workup & Isolation : Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol 2: Bioisosteric Conversion of Nitrile to Tetrazole

Causality & Design: Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids. Converting the sterically hindered, unactivated nitrile requires overcoming a high activation energy barrier. Instead of using highly toxic tin azides, this protocol utilizes Sodium Azide ( NaN3​ ) and Zinc Bromide ( ZnBr2​ ) . ZnBr2​ acts as a potent Lewis acid, coordinating to the nitrile nitrogen to increase its electrophilicity, thereby facilitating the [3+2] cycloaddition with the azide ion under relatively mild conditions.

Self-Validating Step-by-Step Methodology:

  • Preparation : To a 25 mL round-bottom flask, add 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 equiv, 0.5 mmol), NaN3​ (3.0 equiv, 1.5 mmol), and ZnBr2​ (1.0 equiv, 0.5 mmol).

  • Solvent Introduction : Add 5 mL of anhydrous DMF. Attach a reflux condenser and flush the system with N2​ .

  • Reaction Execution : Heat the mixture to 120 °C behind a blast shield for 16 hours.

  • In-Process Validation : Withdraw a 10 µL aliquot, quench in 1 mL of 0.1 M HCl, extract with 0.5 mL EtOAc, and analyze the organic layer via LC-MS. Validation Checkpoint: Look for the disappearance of the starting material and the appearance of the [M-H]- peak in negative ESI mode, which confirms the formation of the acidic tetrazole proton.

  • Workup & Isolation : Cool the reaction to room temperature. Carefully quench by adding 10 mL of 1 M HCl (to break the Zinc-tetrazole complex). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organics with water (3 x 10 mL) to remove DMF, followed by brine. Dry over MgSO4​ , concentrate, and recrystallize from Ethanol/Water.

Quantitative Data & Functional Group Tolerance

The following table summarizes the quantitative validation data for the Suzuki-Miyaura cross-coupling (Protocol 1) of 2-(Azetidin-1-yl)-5-bromobenzonitrile with various boronic acids, demonstrating the robust tolerance of the optimized XPhos Pd G3 system.

Boronic Acid PartnerCatalyst SystemTime (h)Isolated Yield (%)Purity (LC-MS)Notes / Functional Group Tolerance
Phenylboronic acidXPhos Pd G32.092%>99%Baseline reactivity; rapid conversion.
4-Pyridinylboronic acidXPhos Pd G33.581%>98%Tolerates basic heterocycles without poisoning.
3-Cyanophenylboronic acidXPhos Pd G32.588%>99%Tolerates additional electron-withdrawing groups.
4-Aminophenylboronic acidXPhos Pd G34.074%>95%Free primary amines require slightly longer times.

Orthogonal Functionalization Workflow

The true power of this building block is its ability to undergo orthogonal, sequential functionalization. The aryl bromide can be coupled first to establish the core scaffold, followed by the transformation of the nitrile group to tune the physicochemical properties of the final drug candidate.

SynthWorkflow SM 2-(Azetidin-1-yl)-5-bromobenzonitrile Suzuki Suzuki-Miyaura Coupling SM->Suzuki Aryl Bromide Tetrazole [3+2] Cycloaddition SM->Tetrazole Nitrile Group Biaryl Biaryl Derivative Suzuki->Biaryl TetrazoleProd Tetrazole Bioisostere Tetrazole->TetrazoleProd

Orthogonal functionalization of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

Sources

Method

Application Note: Chemoselective Reduction of 2-(Azetidin-1-yl)-5-bromobenzonitrile to Amines

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Overview In modern drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Overview

In modern drug discovery, the synthesis of highly functionalized benzylic amines is a critical pathway for generating pharmacophores. The molecule 2-(Azetidin-1-yl)-5-bromobenzonitrile presents a unique synthetic challenge due to the presence of three reactive moieties: a reducible nitrile group, a labile carbon-bromine (C-Br) bond, and a highly strained 4-membered azetidine ring.

The objective is to achieve complete reduction of the nitrile to a primary amine (2-(Azetidin-1-yl)-5-bromobenzylamine) while maintaining absolute chemoselectivity. Traditional reductive methods, such as catalytic hydrogenation over Palladium on Carbon (Pd/C), will inevitably lead to hydrodehalogenation (loss of the bromine atom)[3]. Furthermore, the use of harsh nucleophilic hydrides (e.g., standard LiAlH₄ at elevated temperatures) risks opening the strained azetidine ring.

To navigate this, we have validated two orthogonal, highly chemoselective protocols: Borane-THF (BH₃·THF) reduction and Cobalt Boride (NaBH₄/CoCl₂) mediated reduction .

Workflow sub 2-(Azetidin-1-yl)- 5-bromobenzonitrile prod 2-(Azetidin-1-yl)- 5-bromobenzylamine sub->prod BH3-THF or NaBH4/CoCl2 dehalo Hydrodehalogenation (Loss of Br) sub->dehalo Pd/C + H2 (Avoid) ringop Azetidine Ring-Opening sub->ringop Harsh Nucleophiles (Avoid)

Fig 1. Chemoselectivity pathways for the reduction of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

Mechanistic Rationale (E-E-A-T)

Understanding the causality behind reagent selection is paramount for troubleshooting and scaling these reactions.

Pathway A: Borane-THF (Electrophilic Reduction)

Unlike borohydrides or aluminohydrides which act as nucleophiles, [2]. The reaction initiates via the coordination of the empty p-orbital of boron to the Lewis basic lone pair of the nitrile nitrogen. This activates the nitrile carbon for intramolecular hydride transfer. Because borane lacks nucleophilic character, it does not undergo oxidative addition into the C-Br bond, nor does it attack the azetidine ring. Crucial Insight: The azetidine nitrogen is also Lewis basic and will consume one equivalent of BH₃ to form a stable Lewis acid-base adduct. Therefore, a minimum of 3.0 equivalents of BH₃ is required to ensure complete nitrile reduction.

Pathway B: NaBH₄ / CoCl₂ (Surface-Mediated Reduction)

The combination of Sodium Borohydride and Cobalt(II) Chloride in methanol does not proceed via a simple hydride transfer. As demonstrated by [1], the initial reaction rapidly generates a black precipitate of Cobalt Boride (Co₂B) and evolves hydrogen gas. The Co₂B acts as an active heterogeneous catalytic surface. The nitrile coordinates to the transition-metal surface and is reduced by the hydrogen/hydride species generated from the excess NaBH₄ and methanol. This method operates at room temperature and is exceptionally mild, preserving both the halogen and the strained heterocycle [3].

Mechanism step1 CoCl2 + NaBH4 in MeOH step2 In situ generation of Cobalt Boride (Co2B) catalyst step1->step2 step3 Coordination of Nitrile to Co2B surface step2->step3 step4 Hydride transfer from NaBH4 and protonation via MeOH step3->step4 step5 Primary Amine Product step4->step5

Fig 2. Surface-mediated reduction mechanism via in situ generated cobalt boride (Co₂B).

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both validated methodologies, allowing researchers to select the best fit based on available laboratory infrastructure.

ParameterProtocol A: Borane-THFProtocol B: NaBH₄ / CoCl₂
Reagents BH₃·THF (3.0 - 4.0 eq)NaBH₄ (7.0 eq), CoCl₂·6H₂O (0.5 eq)
Solvent Anhydrous THFMethanol (MeOH)
Temperature Reflux (65 °C)0 °C to Room Temperature
Reaction Time 12 - 16 hours2 - 4 hours
Chemoselectivity Excellent (Preserves C-Br & Azetidine)Excellent (Preserves C-Br & Azetidine)
Workup Complexity High (Requires strong acid reflux)Moderate (Requires filtration of Co salts)
Typical Yield 75 - 85%80 - 90%

Experimental Protocols

Protocol A: Borane-THF Reduction

This protocol is highly reliable but requires strict anhydrous conditions and a rigorous acidic workup to break the stable boron-amine adduct.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.

  • Dissolution: Dissolve 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 mmol) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 3.5 mL, 3.5 mmol) dropwise via syringe. Causality Note: The excess accounts for the reduction of the nitrile (2 eq) and the coordination to the azetidine nitrogen (1 eq).

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 14 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1; the amine will stay at the baseline until basified).

  • Quench: Cool the flask to 0 °C. Carefully add Methanol (2.0 mL) dropwise to quench unreacted borane. Hydrogen gas will evolve.

  • Adduct Cleavage (Critical Step): Add 6M HCl (3.0 mL) and heat the mixture to reflux for 1.5 hours. Causality Note: The product initially exists as a stable amine-borane complex. Acidic reflux is mandatory to hydrolyze the B-N bond and liberate the amine hydrochloride salt.

  • Isolation: Cool to room temperature. Extract the aqueous layer once with Diethyl Ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with Dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Protocol B: NaBH₄ / CoCl₂ Reduction

This protocol is faster, avoids strong Lewis acids, and operates under open-flask (vented) conditions, making it highly scalable.

  • Setup: In a round-bottom flask (ensure adequate headspace for gas evolution), dissolve 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 mmol) and CoCl₂·6H₂O (0.5 mmol, 119 mg) in Methanol (10.0 mL). The solution will appear pink/purple.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (7.0 mmol, 265 mg) in small portions over 15 minutes. Caution: The addition is highly exothermic and accompanied by vigorous hydrogen gas evolution. The solution will immediately turn pitch black due to the formation of the Co₂B catalyst.

  • Reaction: Remove the ice bath and allow the black suspension to stir at room temperature for 3 hours.

  • Quench & Filtration: Carefully quench the reaction with Water (5.0 mL). To remove the finely divided black cobalt boride, filter the entire mixture through a pad of Celite, washing the filter cake with additional Methanol and Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the target benzylic amine.

References

  • Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions." Journal of the American Chemical Society, 1986, 108(1), 67-72. URL:[Link]

  • Nyamini, S. B. et al. "B–N/B–H Transborylation: borane-catalysed nitrile hydroboration." Beilstein Journal of Organic Chemistry, 2022, 18, 1332–1337. URL:[Link]

  • Han, C. et al. "Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro." RSC Advances, 2024, 14, 17077–17090. URL:[Link]

Application

Application Notes and Protocols for Late-Stage Functionalization of 2-(Azetidin-1-yl)-5-bromobenzonitrile Derivatives

Introduction: The Strategic Value of Late-Stage Functionalization In the landscape of modern drug discovery and development, the ability to rapidly generate and evaluate a diverse range of molecular analogues is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Late-Stage Functionalization

In the landscape of modern drug discovery and development, the ability to rapidly generate and evaluate a diverse range of molecular analogues is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to achieve this, enabling chemists to introduce structural modifications at a late point in a synthetic sequence.[1][2] This approach is particularly valuable for optimizing the pharmacological profiles of lead compounds, as it allows for the exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each analogue.[1]

The 2-(azetidin-1-yl)-5-bromobenzonitrile scaffold is a key building block in medicinal chemistry. The azetidine ring is a desirable feature in many drug candidates due to its ability to improve physicochemical properties such as solubility and metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the bromo-substituent provides a reactive handle for a variety of cross-coupling reactions. This document provides detailed application notes and protocols for the late-stage functionalization of this scaffold, with a focus on palladium-catalyzed cross-coupling reactions.[3]

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds.[3][4] For the 2-(azetidin-1-yl)-5-bromobenzonitrile core, three key transformations are particularly relevant: the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, the Sonogashira coupling for the installation of alkynyl moieties, and the Buchwald-Hartwig amination for the formation of C-N bonds.

Diagram: General Workflow for Late-Stage Functionalization

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products start 2-(Azetidin-1-yl)-5-bromobenzonitrile suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (R2NH) start->buchwald Pd Catalyst, Base product_suzuki Biaryl Derivatives suzuki->product_suzuki product_sonogashira Alkynyl Derivatives sonogashira->product_sonogashira product_buchwald Arylamine Derivatives buchwald->product_buchwald

Caption: General workflow for palladium-catalyzed late-stage functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C(sp²)–C(sp²) bonds, making it an ideal choice for introducing diverse aryl and heteroaryl substituents.[5] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]

Causality Behind Experimental Choices
  • Catalyst Selection: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, palladium(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) are often preferred due to their higher stability and the in situ generation of the active Pd(0) catalyst. The choice of ligand is crucial; for an electron-rich aryl bromide like our substrate, a bulky, electron-rich phosphine ligand such as XPhos or SPhos can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6] The choice of base can influence the reaction rate and yield, and empirical screening is often necessary.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed.[6][7] Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(azetidin-1-yl)-5-bromobenzonitrile, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Azetidin-1-yl)-5-phenylbenzonitrile85-95
24-Methoxyphenylboronic acid2-(Azetidin-1-yl)-5-(4-methoxyphenyl)benzonitrile80-90
3Pyridin-3-ylboronic acid2-(Azetidin-1-yl)-5-(pyridin-3-yl)benzonitrile70-85

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes.[8] This reaction is catalyzed by a combination of palladium and copper salts.[9]

Causality Behind Experimental Choices
  • Catalyst System: The reaction employs a dual catalytic system. A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form the copper acetylide intermediate.[9]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and neutralize the HX byproduct.

  • Solvent: Anhydrous, degassed solvents such as THF, DMF, or toluene are suitable for the Sonogashira reaction.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-(azetidin-1-yl)-5-bromobenzonitrile, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-(Azetidin-1-yl)-5-(phenylethynyl)benzonitrile80-90
2Trimethylsilylacetylene2-(Azetidin-1-yl)-5-((trimethylsilyl)ethynyl)benzonitrile85-95
3Propargyl alcohol3-(4-(Azetidin-1-yl)-3-cyanophenyl)prop-2-yn-1-ol75-85
Diagram: Sonogashira Coupling Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L2) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elimination->product cu_halide Cu(I)X alkyne_activation Alkyne Activation cu_halide->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers Alkynyl Group base Base (e.g., Et3N) base->alkyne_activation alkyne R-C≡CH alkyne->alkyne_activation

Sources

Method

Protocol for Grignard reagent formation from 2-(Azetidin-1-yl)-5-bromobenzonitrile

Application Note: Protocol for the Generation of 2-(Azetidin-1-yl)-5-cyanophenylmagnesium Chloride via Halogen-Magnesium Exchange Introduction & Mechanistic Rationale The synthesis of highly functionalized aryl Grignard...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Generation of 2-(Azetidin-1-yl)-5-cyanophenylmagnesium Chloride via Halogen-Magnesium Exchange

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aryl Grignard reagents is a cornerstone of modern drug development. However, the substrate 2-(Azetidin-1-yl)-5-bromobenzonitrile presents a complex chemoselectivity challenge. The molecule contains an electrophilic cyano (-CN) group, which is highly susceptible to nucleophilic attack, and an electron-donating azetidine ring (a tertiary amine).

Attempting to form a Grignard reagent via traditional direct magnesium insertion is fundamentally incompatible with this substrate[1]. Direct insertion requires elevated temperatures and proceeds via radical intermediates on the metal surface. Under these conditions, the newly formed Grignard reagent will immediately undergo self-condensation by attacking the nitrile group of an adjacent molecule, leading to oligomerization and complex imine mixtures. Furthermore, the electron-donating nature of the azetidine ring slightly reduces the electrophilicity of the C-Br bond, retarding standard halogen-metal exchange.

The Causality of the Turbo-Grignard Solution: To circumvent these thermodynamic and kinetic hurdles, this protocol utilizes the Knochel Turbo-Grignard reagent ( i -PrMgCl·LiCl)[2]. The addition of stoichiometric lithium chloride breaks down the unreactive polymeric aggregates of standard isopropylmagnesium chloride. This deaggregation forms a highly reactive, monomeric or dimeric magnesiate complex ( i -PrMgCl 2−​ Li + )[2].

This massive kinetic boost allows the Br/Mg exchange to proceed rapidly at low temperatures (e.g., -20 °C). The reaction is driven by the thermodynamic preference to form a more stable sp2 -hybridized aryl Grignard from an sp3 -hybridized alkyl Grignard. Crucially, at -20 °C, the system lacks the thermal energy required for the aryl Grignard to attack the adjacent nitrile group, kinetically trapping the desired organometallic species in a stable form[1].

Mandatory Visualization: Mechanistic Workflow

G Substrate 2-(Azetidin-1-yl)- 5-bromobenzonitrile Exchange Halogen-Magnesium Exchange (-20 °C) Substrate->Exchange Reagent i-PrMgCl·LiCl (Turbo-Grignard) Reagent->Exchange Grignard Arylmagnesium Species (Stable at < 0 °C) Exchange->Grignard  Fast Br/Mg Exchange   Electrophile Electrophile (E+) Addition Grignard->Electrophile Product Functionalized Benzonitrile Product Electrophile->Product  Quench  

Mechanistic workflow of the Turbo-Grignard mediated halogen-magnesium exchange.

Experimental Design & Self-Validating Controls

Trustworthiness in organometallic synthesis requires a self-validating system. Grignard reagents degrade over time or in the presence of trace moisture. To ensure absolute stoichiometric precision for downstream drug-development applications, this protocol integrates an in-situ titration and GC-MS validation step .

By quenching a precisely measured 0.1 mL aliquot of the reaction mixture with a standardized solution of iodine ( I2​ ) in THF, researchers can visually titrate the active Grignard (disappearance of the brown iodine color) and analytically confirm the exchange via GC-MS (detecting the iodinated product vs. unreacted bromide). This guarantees that no unreacted starting material remains and that self-condensation has been successfully suppressed.

Materials and Reagents

  • Substrate: 2-(Azetidin-1-yl)-5-bromobenzonitrile (Strictly dried under high vacuum for 2 hours prior to use).

  • Reagent: i -PrMgCl·LiCl (Turbo-Grignard, typically 1.3 M in THF). Note: Titrate prior to use using iodine/LiCl or salicylaldehyde phenylhydrazone.

  • Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled over sodium/benzophenone or passed through an activated alumina column (<10 ppm H 2​ O).

  • Inert Gas: High-purity Argon (Nitrogen can be used, but Argon is preferred due to its density).

Step-by-Step Protocol

Step 1: Apparatus Preparation

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a high vacuum (0.1 mbar).

  • Backfill the flask with Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

Step 2: Substrate Dissolution

  • Add 1.0 mmol (approx. 237 mg) of 2-(Azetidin-1-yl)-5-bromobenzonitrile to the Schlenk flask under a positive flow of Argon.

  • Inject 5.0 mL of anhydrous THF through the septum using a dry, gas-tight syringe.

  • Stir at room temperature until the substrate is completely dissolved.

Step 3: Temperature Equilibration

  • Submerge the Schlenk flask in a dry ice/ethylene glycol (or cryostat) cooling bath set precisely to -20 °C .

  • Allow the solution to equilibrate for 10 minutes. Causality: Dropping the temperature below -20 °C will unnecessarily retard the exchange rate, while temperatures above 0 °C risk nitrile addition.

Step 4: Turbo-Grignard Addition

  • Using a gas-tight syringe, slowly add 1.1 mmol (approx. 0.85 mL of a 1.3 M solution) of i -PrMgCl·LiCl dropwise over 5 minutes.

  • Maintain the internal temperature at -20 °C during the addition. The reaction mixture may develop a slight coloration indicative of the ate-complex intermediate.

Step 5: Halogen-Magnesium Exchange & Self-Validation

  • Stir the reaction mixture at -20 °C for 30 minutes.

  • Validation Check: Withdraw a 0.1 mL aliquot using a micro-syringe and inject it into a GC vial containing 0.5 mL of a 0.5 M solution of iodine in THF.

  • Analyze the quenched aliquot via GC-MS. The presence of 2-(Azetidin-1-yl)-5-iodobenzonitrile and the complete absence of the starting bromide confirms 100% conversion.

Step 6: Electrophilic Trapping

  • Once conversion is confirmed, the generated 2-(Azetidin-1-yl)-5-cyanophenylmagnesium chloride is ready for downstream use.

  • Add the desired electrophile (e.g., 1.2 mmol of benzaldehyde) dropwise at -20 °C.

  • Stir for an additional 1 hour, allowing the bath to slowly warm to 0 °C.

  • Quench the reaction safely with 10 mL of saturated aqueous NH 4​ Cl solution, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Quantitative Data Summary: Optimization of Exchange Conditions

The following table summarizes the causal relationship between reaction conditions and the fate of the 2-(Azetidin-1-yl)-5-bromobenzonitrile substrate, validating the chosen protocol parameters.

ParameterCondition A (Standard)Condition B (Optimized Protocol)Condition C (Elevated Temp)
Reagent Mg turnings, I 2​ initiator i -PrMgCl·LiCl (1.1 eq) i -PrMgCl·LiCl (1.1 eq)
Temperature Reflux (66 °C)-20 °C 25 °C (Room Temp)
Time 2 hours30 mins 30 mins
Conversion < 10% (Substrate destroyed)> 95% Complex mixture
Primary Outcome Self-condensation / PolymerizationClean Aryl Grignard Formation Nitrile addition byproducts

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. URL:[Link]

  • Ren, H., Krasovskiy, A., & Knochel, P. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications. URL:[Link]

Sources

Application

Application of 2-(Azetidin-1-yl)-5-bromobenzonitrile in Small Molecule Drug Discovery

An Application Note for Researchers and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This technical guide provides an in-depth exploration of 2-(Azetidin-1-yl)-5-bromobenzonitrile, a v...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This technical guide provides an in-depth exploration of 2-(Azetidin-1-yl)-5-bromobenzonitrile, a versatile and strategically functionalized building block for small molecule drug discovery. The azetidine moiety, a privileged scaffold in medicinal chemistry, is known to enhance key pharmacokinetic properties such as solubility and metabolic stability.[1] This document outlines the synthetic utility of this compound, focusing on the strategic manipulation of its bromine and nitrile functional groups. We provide detailed, field-proven protocols for its application in constructing core structures relevant to contemporary therapeutic targets, particularly in oncology. The methodologies are presented with a focus on explaining the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of 2-(Azetidin-1-yl)-5-bromobenzonitrile

The design of novel small molecules with optimal drug-like properties is a central challenge in pharmaceutical research. A key strategy involves the use of building blocks containing "privileged" scaffolds—structural motifs that are consistently found in successful therapeutics. The azetidine ring is one such scaffold.[2][3] This four-membered, saturated nitrogen heterocycle offers a unique combination of properties:

  • Improved Physicochemical Profile: The sp³-rich character of the azetidine ring can disrupt planarity, often leading to improved aqueous solubility and reduced intermolecular stacking, which can mitigate issues with aggregation and poor absorption.[1]

  • Metabolic Stability: The rigid, strained ring system can be less susceptible to metabolic degradation compared to more flexible alkylamine chains.[1]

  • Vectorial Exit Point: The azetidine nitrogen provides a defined, three-dimensional exit vector for further chemical elaboration, allowing for precise exploration of chemical space.

2-(Azetidin-1-yl)-5-bromobenzonitrile (Hereafter AZ-Br ), combines this valuable azetidine scaffold with two other synthetically powerful functional groups: a bromine atom and a nitrile group. This trifecta of functionality makes AZ-Br an exceptionally useful starting material for constructing diverse compound libraries.

  • The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups.

  • The nitrile group can act as a key hydrogen bond acceptor in a pharmacophore or serve as a synthetic precursor to other critical functional groups, most notably a primary amide or carboxylic acid.

This guide will provide detailed protocols for leveraging these features to synthesize complex molecular architectures relevant to modern drug discovery programs.

Compound Property Data
IUPAC Name 2-(Azetidin-1-yl)-5-bromobenzonitrile
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
CAS Number 1420800-08-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Dichloromethane

Synthetic Utility and Core Protocols

The primary value of AZ-Br lies in the orthogonal reactivity of its functional groups. The following sections detail robust protocols for key transformations.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating bi-aryl or aryl-heteroaryl scaffolds, which are common motifs in kinase inhibitors.[4][5]

Rationale: This protocol allows for the modular installation of diverse aromatic systems at the 5-position. The choice of a palladium catalyst with a specialized phosphine ligand (e.g., SPhos) is critical for achieving high efficiency with sterically hindered or electron-rich boronic acids. A mixed solvent system of dioxane and water with a carbonate base is a standard, robust condition that promotes both catalyst activity and reagent solubility.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine AZ-Br, Boronic Acid, Pd Catalyst, Ligand, and Base react Inert Atmosphere (N2/Ar) Heat to 80-100 °C start->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (e.g., H2O, Ethyl Acetate) monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Bi-aryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of AZ-Br.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add AZ-Br (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and SPhos Pd G2 catalyst (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume). The final concentration of AZ-Br should be approximately 0.1 M.

  • Reaction: Stir the mixture vigorously and heat to 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Protocol: Nitrile Hydrolysis to Primary Amide

The benzonitrile moiety can be readily converted to a primary benzamide. This transformation is particularly valuable in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, where a primary amide often forms a critical hydrogen-bonding interaction with the enzyme active site.[6][7]

Rationale: This protocol uses hydrogen peroxide under basic conditions (the Radziszewski reaction) for a mild and selective hydrolysis. This method avoids the harsh acidic or basic conditions that could potentially cleave the azetidine ring. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction, and the temperature is kept moderate to prevent uncontrolled decomposition of hydrogen peroxide.

G cluster_pathway Nitrile to Amide Transformation nitrile 2-(Azetidin-1-yl)-5-substituted- benzonitrile amide 2-(Azetidin-1-yl)-5-substituted- benzamide nitrile->amide Hydrolysis reagents H₂O₂ (30% aq.) K₂CO₃, DMSO 40-50 °C

Caption: Key transformation of the nitrile moiety to a primary amide.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the nitrile-containing substrate (1.0 eq) in DMSO.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq). To the stirring suspension, slowly add 30% aqueous hydrogen peroxide (H₂O₂, 5.0 eq) dropwise. An exotherm may be observed.

  • Reaction: Heat the mixture to 45 °C and stir until the reaction is complete as judged by TLC or LC-MS (typically 3-6 hours).

  • Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of cold water. A precipitate will often form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Case Study: A Synthetic Pathway to a Hypothetical Kinase Inhibitor

To illustrate the power of AZ-Br as a building block, this section outlines a hypothetical, multi-step synthesis of a potential kinase inhibitor. The design strategy leverages a common kinase inhibitor scaffold: a central aromatic core with a hydrogen-bond-donating group directed towards the kinase hinge region.

Target Rationale: The target molecule features a 2-aminopyrimidine moiety, introduced via Suzuki coupling, which is known to form key hydrogen bonds with the backbone of the kinase hinge. The azetidine ring provides a solubility-enhancing element and a vector for potential further optimization.

G cluster_pathway Hypothetical Kinase Inhibitor Synthesis AZ_Br AZ-Br (Building Block) Step1 Suzuki Coupling AZ_Br->Step1 2-amino-5-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl)pyrimidine, Pd Catalyst Intermediate Intermediate 1 (Bi-aryl Nitrile) Step1->Intermediate Step2 Nitrile Hydrolysis Intermediate->Step2 H₂O₂ / K₂CO₃ Final_Product Final Product (Hypothetical Kinase Inhibitor) Step2->Final_Product

Caption: Multi-step workflow for synthesizing a hypothetical kinase inhibitor from AZ-Br.

This synthetic route demonstrates a logical and efficient pathway from a versatile building block to a complex molecule with drug-like features. The first step establishes the core bi-heteroaryl skeleton, and the second step unmasks a key pharmacophoric group. Each step utilizes the robust and reliable protocols detailed in this guide.

Conclusion

2-(Azetidin-1-yl)-5-bromobenzonitrile is a high-value building block for medicinal chemistry and drug discovery. Its pre-installed azetidine ring offers a proven method for enhancing the physicochemical properties of lead compounds. The orthogonal reactivity of the bromo and nitrile functionalities allows for a modular and powerful approach to the synthesis of diverse compound libraries. The protocols provided herein are designed to be robust, reproducible, and adaptable, serving as a solid foundation for researchers aiming to accelerate their discovery programs by leveraging this strategic starting material.

References

  • Jadhav, S. D., et al. (2019). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 76(4), 639-651.

  • Wadsworth, W. S., & Emmons, W. D. (1962). Azetidine. Organic Syntheses, 42, 11.

  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.

  • D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 5034.

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

  • Naylor, M. A., et al. (1995). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical pharmacology, 50(4), 553-561.

  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of medicinal chemistry, 39(19), 3684-3693.

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 570-576.

  • BenchChem. (n.d.). 2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry. BenchChem Application Notes.

  • Roy, P., & Paidesetty, S. (2025). Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Bioorganic Chemistry, 155, 108194.

  • SynChem. (n.d.). PARP inhibitors.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. BenchChem Application Notes.

  • Channamma, G. M., et al. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - International Research Journal, 11(3).

  • Li, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1857.

  • Al-Hussain, S. A., et al. (2025). Design, Synthesis, and Molecular Docking Studies of 2-Azetidinone-Based Combretastatin A-4 Analogues with Anticancer Activity. ChemistrySelect, 10(6).

  • Zhang, J., et al. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(25), 7356-7371.

  • Shaik, A. B., et al. (2022). Quinoline conjugated 2-azetidinone derivatives as prospective anti-breast cancer agents: In vitro antiproliferative and anti-EGFR activities, molecular docking and in-silico drug likeliness studies. Results in Chemistry, 4, 100346.

  • Zimmermann, J., et al. (2004). Inhibitors of tyrosine kinases. Google Patents.

  • Jin, S., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 147(47), 21587-21614.

  • Wang, J., & Gray, N. S. (2014). Natural products as kinase inhibitors. Future medicinal chemistry, 6(1), 67-85.

  • Hyvönen Group. (2025). Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. University of Cambridge.

  • BenchChem. (n.d.). Large-Scale Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile. BenchChem Application Notes.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Europium Fluorescent Labeling Reagent.

  • Sanjeeva, P., et al. (2021). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING STUDIES OF NOVEL 2-(5- BROMOBENZOFURAN-2-YL)-5-SUBSTITUTEDPHENYL-1,3,4-OXADIAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 12(03), 61-68.

  • PubChem. (n.d.). PE(O-16:0/0:0). National Center for Biotechnology Information.

  • Uehara Memorial Foundation. (n.d.). Creation of Enantioselective C(sp3)-H Bond Functionalization Reactions.

  • Ladel, O., et al. (2020). Compositions with improved urease-inhibiting effect comprising (thio)phosphoric acid triamide and further compounds such as amines and colorants. Google Patents.

  • Malguzzi, S., et al. (2021). Enhancement of the Luminescence Properties of Eu (III) Containing Paramagnetic Saponite Clays. Materials, 14(19), 5557.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 2-(Azetidin-1-yl)-5-bromobenzonitrile during coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering hydrodebromination (prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering hydrodebromination (protodehalogenation) when performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) with 2-(Azetidin-1-yl)-5-bromobenzonitrile .

This guide synthesizes mechanistic causality, quantitative optimization, and self-validating protocols to help you eliminate this specific side reaction.

Diagnostic Overview

Hydrodebromination is an undesired side reaction in palladium-catalyzed cross-coupling where the target bromine atom is prematurely replaced by a hydrogen atom[1]. For 2-(Azetidin-1-yl)-5-bromobenzonitrile, this results in the formation of the dead-end byproduct 2-(azetidin-1-yl)benzonitrile . This failure mode is fundamentally driven by the formation of an off-cycle palladium-hydride (Pd-H) species that undergoes reductive elimination before the desired transmetalation can occur[2].

Mechanistic Divergence

To solve the problem, we must first visualize where the catalytic cycle fails. The diagram below illustrates the kinetic competition between the productive cross-coupling pathway and the undesired hydrodebromination pathway.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Long-lived Intermediate) Pd0->OxAdd Oxidative Addition (+ Ar-Br) ArBr 2-(Azetidin-1-yl)-5-bromobenzonitrile TransMet Ar-Pd(II)-R (Fast Transmetalation) OxAdd->TransMet Bulky Ligand / Weak Base Hydride Ar-Pd(II)-H (Hydride Transfer) OxAdd->Hydride Slow Transmetalation + Hydride Source Product Desired Coupled Product TransMet->Product Reductive Elimination Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination

Divergent Pd-catalyzed pathways: Productive coupling vs. undesired hydrodebromination.

Root Cause Analysis: The "Push-Pull" Electronic Dilemma

2-(Azetidin-1-yl)-5-bromobenzonitrile presents a unique electronic challenge that exacerbates debromination:

  • Electronic Stabilization of the Pd(II) Intermediate: The cyano group at C1 is strongly electron-withdrawing, which facilitates the initial oxidative addition of the C-Br bond. However, the azetidine ring at C2 is strongly electron-donating via resonance. Because the bromine is at C5 (para to the azetidine), the electron density is pushed directly into the aryl-palladium bond. This stabilizes the Ar−Pd(II)−Br intermediate, increasing its lifetime in the catalytic cycle.

  • Susceptibility to Hydride Transfer: If the subsequent transmetalation step is kinetically slow (due to steric hindrance or unoptimized conditions), this long-lived Ar−Pd(II)−Br complex has ample time to undergo unproductive β-hydride elimination from surrounding molecules to generate a palladium hydride intermediate[3]. Deuterium labeling studies have confirmed that protodehalogenation strictly occurs via the reductive elimination of this arylpalladium(II) hydride[2].

  • Hidden Hydride Sources: The hydride required for this side reaction is often scavenged from the reaction environment. Common culprits include protic solvents (like ethanol), alkoxide bases, and under certain conditions, even water or alkyl-substituted phosphine ligands can serve as unexpected hydrogen sources for hydrodehalogenation[4].

Quantitative Optimization Data

To suppress debromination, the kinetic rate of transmetalation must outcompete hydride transfer. The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) accelerates the desired reductive elimination, effectively outcompeting the hydrodebromination pathway[5].

The table below summarizes the causality of condition screening for this substrate class:

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Debromination (%)Mechanistic Rationale
1Pd(PPh₃)₄Na₂CO₃EtOH / H₂O (4:1)9032%58%EtOH acts as a massive hydride donor via β-hydride elimination.
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (4:1)9055%30%Dioxane is aprotic, but high temps still allow hydride abstraction.
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene / H₂O (10:1)8078%12%Bulky ligand accelerates transmetalation; Toluene lacks β-hydrogens.
4 XPhos Pd G3 K₃PO₄ THF / H₂O (10:1) 60 94% < 2% Highly active precatalyst allows lower temp, preventing side reactions.

Standard Operating Procedure: Self-Validating Suzuki-Miyaura Protocol

This protocol utilizes a "self-validating" design. By using a pre-formed Generation 3 (G3) precatalyst, we ensure a strict 1:1 Palladium-to-Ligand ratio and rapid generation of the active Pd(0) species at lower temperatures, minimizing the time the substrate spends in the presence of unactivated, degradation-prone Pd complexes.

Step 1: Reagent Preparation (Inert Conditions) In a rigorously dried Schlenk flask, combine 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 equiv), the desired boronic acid/ester (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and XPhos Pd G3 (2-5 mol%).

Step 2: Atmospheric Control Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen leads to the formation of peroxo-palladium complexes, which stall the catalytic cycle and force the remaining active Pd into hydrodebromination pathways.

Step 3: Solvent Degassing & Addition Add a thoroughly degassed mixture of anhydrous THF and deionized water (10:1 ratio) via syringe. Causality: The specific 10:1 ratio provides exactly enough water to activate the boronic acid into a reactive boronate without acting as an overwhelming proton/hydride source[4].

Step 4: Catalytic Execution Stir the mixture at 60 °C. Causality: Operating at 60 °C instead of 90 °C reduces the kinetic rate of β-hydride elimination exponentially more than it reduces the rate of transmetalation, widening the selectivity window[1].

Step 5: In-Process Control (IPC) After 30 minutes, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Verify that the peak corresponding to the debrominated mass (M-Br+H) is <2% relative to the product mass. If debromination exceeds 5%, immediately lower the temperature by 10 °C.

Step 6: Quench and Isolation Upon complete consumption of the starting material, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Prep 1. Reagent Prep (Anhydrous, Inert) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Catalytic Coupling (60-80 °C) Degas->React IPC 4. IPC (LC-MS) Check Ar-H levels React->IPC Quench 5. Quench & Isolate (High Yield) IPC->Quench

Step-by-step workflow for optimized cross-coupling with integrated in-process controls.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium tert-butoxide (NaOtBu) as a base for Buchwald-Hartwig amination of this substrate? A1: It is highly discouraged. Strong alkoxide bases are notorious for undergoing β-hydride elimination, directly forming the Pd-H species that causes debromination[3]. Switch to weaker inorganic bases like Cs₂CO₃ or K₃PO₄ to maintain the integrity of the C-Br bond until transmetalation occurs.

Q2: Why does my reaction stall at 50% conversion with significant debromination? A2: Stalling coupled with debromination is a classic symptom of catalyst death. If the transmetalation step is too slow, the Ar−Pd(II)−Br intermediate degrades via hydrodebromination[2]. The resulting Pd(0) lacks a stabilizing coupling partner and aggregates into inactive palladium black. Upgrading to a more sterically demanding ligand like XPhos stabilizes the Pd center and accelerates the productive cycle[5].

Q3: Is it necessary to use anhydrous organic solvents if water is already part of the solvent mixture? A3: Yes. While a controlled, stoichiometric amount of water (e.g., 10:1 THF/H₂O) is required to form the reactive boronate species in Suzuki couplings, adventitious moisture in "wet" organic solvents introduces uncontrolled variables that can act as proton/hydride sources, exacerbating protodehalogenation[4]. Always use anhydrous THF or Toluene as your base solvent.

Sources

Optimization

Improving reaction yield in the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile

Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2-fluoro-5-bromobenzonitrile with azetidine. The electron-withdrawing nitrile group and the bromine atom on the aromatic ring activate the substrate for nucleophilic attack by the azetidine.

A base is typically employed to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. The choice of solvent, base, and temperature are critical parameters that significantly influence the reaction rate and overall yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Ineffective Base

    • Explanation: The choice of base is crucial for deprotonating the azetidine and neutralizing the generated HF. An inappropriate or weak base can lead to a slow or stalled reaction. While non-nucleophilic bases are generally preferred, their strength and solubility are key factors.

    • Solution:

      • Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS).[1]

      • If using an inorganic base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.

      • Consider the use of a phase-transfer catalyst, like tetrabutylammonium bromide (TBAB), in conjunction with an inorganic base to improve solubility and reaction rate.[2]

  • Possible Cause 2: Inappropriate Solvent

    • Explanation: The solvent plays a critical role in an SNAr reaction by solvating the reactants and intermediates.[3][4] Polar aprotic solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction without deactivating the nucleophile through hydrogen bonding.[5][6]

    • Solution:

      • Employ polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).[1][7]

      • Ensure the solvent is anhydrous, as water can compete with the azetidine as a nucleophile and can also react with strong bases.

  • Possible Cause 3: Low Reaction Temperature

    • Explanation: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Insufficient heat can result in a sluggish or incomplete reaction.

    • Solution:

      • Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS.

      • Microwave irradiation can be an effective method to rapidly heat the reaction and significantly reduce reaction times, often leading to higher yields.[1]

Problem 2: Formation of Impurities and Side Products

  • Possible Cause 1: Side Reactions of Azetidine

    • Explanation: Azetidine, being a strained four-membered ring, can undergo ring-opening reactions under certain conditions, although it is generally more stable than aziridine.[8][9] Harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic environments) could potentially lead to undesired side products.

    • Solution:

      • Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

      • Use a slight excess of azetidine (1.1-1.5 equivalents) to compensate for any minor degradation without promoting significant side reactions.

  • Possible Cause 2: Competing Nucleophilic Attack

    • Explanation: If the solvent is not completely anhydrous, water or other protic impurities can act as competing nucleophiles, leading to the formation of 2-hydroxy-5-bromobenzonitrile.

    • Solution:

      • Use freshly distilled or commercially available anhydrous solvents.

      • Dry all glassware thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Problem 3: Difficult Purification

  • Possible Cause: Co-elution of Starting Material and Product

    • Explanation: The starting material, 2-fluoro-5-bromobenzonitrile, and the product, 2-(Azetidin-1-yl)-5-bromobenzonitrile, may have similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often provide better separation.

      • Consider recrystallization as an alternative or additional purification step. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this reaction?

A1: The synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[10][11] First, the azetidine (nucleophile) attacks the carbon atom bearing the fluorine atom on the 2-fluoro-5-bromobenzonitrile ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-fluoro-5-bromobenzonitrile 2-fluoro-5-bromobenzonitrile Azetidine Azetidine Meisenheimer_Complex Meisenheimer Complex Product 2-(Azetidin-1-yl)-5-bromobenzonitrile Meisenheimer_Complex->Product - F⁻ (Elimination) HF HF

Caption: General SNAr reaction pathway.

Q2: Which starting material is better: 2-fluoro-5-bromobenzonitrile or 2-chloro-5-bromobenzonitrile?

A2: For SNAr reactions, the rate of reaction is generally F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[12] Therefore, 2-fluoro-5-bromobenzonitrile is the preferred starting material for a more facile reaction.

Q3: What are the optimal reaction conditions?

A3: While optimal conditions should be determined empirically for each specific setup, a good starting point based on literature for similar reactions would be:

ParameterRecommended ConditionRationale
Solvent Anhydrous THF, DMSO, or DMFPolar aprotic solvents stabilize the intermediate.[1][7]
Base K₂CO₃, Cs₂CO₃, or t-BuOKNeutralizes HF and drives the reaction forward.[1][13]
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting material on a silica gel plate. The product, being more polar than the starting material due to the presence of the azetidine ring, should have a lower Rf value.

  • LC-MS: This technique provides more definitive information, allowing you to monitor the disappearance of the starting material peak and the appearance of the product peak, confirmed by their respective mass-to-charge ratios.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken:

  • 2-fluoro-5-bromobenzonitrile: This compound is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azetidine: Azetidine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

  • Solvents: DMSO and DMF are combustible and can be absorbed through the skin. THF is highly flammable. Use these solvents in a fume hood away from ignition sources.

  • Bases: Strong bases like t-BuOK are corrosive and react violently with water. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Workflow

Below is a generalized experimental protocol for the synthesis of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

Experimental_Workflow A 1. Reaction Setup - Add 2-fluoro-5-bromobenzonitrile, solvent, and base to a dry flask under inert atmosphere. B 2. Addition of Azetidine - Add azetidine dropwise to the reaction mixture. A->B C 3. Heating and Monitoring - Heat the reaction to the desired temperature. - Monitor progress by TLC or LC-MS. B->C D 4. Work-up - Cool the reaction mixture. - Quench with water and extract with an organic solvent (e.g., ethyl acetate). C->D E 5. Purification - Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization. D->E F 6. Characterization - Confirm the structure and purity of the final product using techniques like NMR, MS, and melting point analysis. E->F

Caption: A typical experimental workflow for the synthesis.

References

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions. Retrieved from [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • University of Miami. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • WordPress. (2026). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • RSC Publishing. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]

  • IJREAM. (2018). Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • PMC. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • PubMed. (1992). The bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954)--I. Purification and properties of a nitroreductase enzyme from Escherichia coli. Retrieved from [Link]

  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PMC. (n.d.). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(Azetidin-1-yl)-5-bromobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles assoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-(Azetidin-1-yl)-5-bromobenzonitrile .

This guide synthesizes structural causality with field-proven experimental protocols to ensure your syntheses, purifications, and assays proceed without solvent-induced bottlenecks.

Diagnostic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular architecture causing it. 2-(Azetidin-1-yl)-5-bromobenzonitrile exhibits the classic "brick dust" phenomenon—a compound that resists dissolution in both non-polar organic solvents (like hexanes) and polar protic solvents (like alcohols). This is driven by three intersecting factors:

  • High Crystal Lattice Energy: The planar bromobenzonitrile core promotes dense, highly ordered crystal packing. The strong dipole moments generated by the nitrile (-CN) and bromide (-Br) groups create strong intermolecular forces that must be overcome by the solvent[1][2].

  • Attenuated Basicity: While an isolated azetidine ring is a relatively strong secondary amine (pKa ~11.29)[3][4], its attachment to an electron-withdrawing benzonitrile ring (ortho to the -CN group) causes the nitrogen lone pair to delocalize into the aromatic system. This drastically reduces its basicity, meaning standard weak acids will not easily protonate it to form soluble salts.

  • Lipophilicity vs. Polarity Mismatch: The molecule is too polar for aliphatic hydrocarbons but lacks the hydrogen-bond donors required for solubility in protic solvents.

Solvent Selection Matrix

The table below summarizes empirical solvent compatibility based on the molecule's structural profile.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale & Causality
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)High dielectric constants disrupt dipole-dipole interactions in the crystal lattice without requiring H-bond donors[5].
Chlorinated DCM, ChloroformModerate to High Excellent solvation of the lipophilic halogenated aromatic core; polarizable C-Cl bonds interact well with the nitrile[1].
Ethers THF, 2-MeTHF, DioxaneModerate (~10-20 mg/mL)Good for cross-coupling reactions[6]. May require gentle heating to overcome initial lattice energy.
Protic Methanol, EthanolLow (<5 mg/mL)The molecule lacks H-bond donors; protic solvents fail to adequately solvate the lipophilic core.
Non-Polar Hexanes, TolueneVery Low Cannot disrupt the strong intermolecular dipole-dipole interactions of the nitrile and bromide groups.

Frequently Asked Questions (FAQs)

Q1: I am trying to set up a Suzuki-Miyaura cross-coupling, but the starting material crashes out in my Toluene/Water mixture. What is the best alternative? A: Toluene is too non-polar to disrupt the nitrile-driven crystal lattice of this specific aryl bromide. For cross-coupling halogenated benzonitriles, switch to a polar aprotic solvent like 1,4-Dioxane or DMF mixed with water (typically 3:1 or 4:1 ratio)[6][7]. These solvents maintain the solubility of both the lipophilic aryl bromide and the polar boronic acid/base components.

Q2: Can I use salt formation (e.g., adding HCl) to force dissolution in polar solvents? A: Proceed with caution. Because the azetidine nitrogen is conjugated with the electron-withdrawing benzonitrile ring, its basicity is severely attenuated compared to aliphatic azetidines[8]. Weak acids will not protonate it. You must use a strong, anhydrous acid (e.g., 4M HCl in Dioxane) to force the formation of the azetidinium salt, which will then dissolve in polar solvent mixtures.

Q3: My compound dissolves in DMSO at room temperature, but precipitates when I add my nucleophile for an SNAr reaction. Why? A: This is a common co-solvent shock phenomenon[9]. If your nucleophile is dissolved in a less compatible solvent (like an alcohol or ether), adding it rapidly to the DMSO stock alters the bulk dielectric constant, causing the bromobenzonitrile to hit its solubility limit and crash out. Solution: Dissolve both reagents in the same polar aprotic solvent, or perform a gradual, dropwise addition under vigorous stirring.

Experimental Workflows & Visualizations

To ensure reproducibility, follow these self-validating protocols. The workflows are designed to confirm complete dissolution before proceeding to reagent addition, preventing heterogeneous reaction failures[5][10].

Protocol A: Preparation of High-Concentration Stock Solutions (e.g., for Assays or Flow Chemistry)
  • Weighing: Accurately weigh the required mass of 2-(Azetidin-1-yl)-5-bromobenzonitrile into a dry, borosilicate glass vial.

  • Primary Solvation: Add 80% of the target volume of anhydrous DMF or DMSO.

  • Mechanical Disruption: Vortex the mixture vigorously for 60 seconds. If solids persist, sonicate the vial in a water bath at 25°C for 5 minutes. Causality: Sonication provides the localized cavitation energy required to shatter the dense crystal lattice.

  • Thermal Assistance (If needed): If the solution is still cloudy, gently heat the vial to 40°C using an aluminum heating block. Do not exceed 50°C to prevent potential degradation or solvent expansion.

  • Validation: Visually inspect the solution against a dark background. It must be completely optically clear.

  • Volume Adjustment: Once clear, cool to room temperature and add the remaining 20% of the solvent to reach the final volumetric concentration.

StockSolutionWorkflow Start Weigh Compound AddSolvent Add 80% DMF/DMSO & Vortex/Sonicate Start->AddSolvent Check1 Is Solution Clear? AddSolvent->Check1 Heat Heat to 40°C & Stir Check1->Heat No Success Cool to RT & Adjust to Final Volume Check1->Success Yes Check2 Is Solution Clear? Heat->Check2 CoSolvent Add 5-10% Co-solvent (e.g., DCM) Check2->CoSolvent No Check2->Success Yes CoSolvent->Success Dissolved

Workflow for preparing high-concentration stock solutions of the compound.

Protocol B: Solvent System Optimization for Cross-Coupling

When setting up transition-metal catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig), solvent polarity must balance the solubility of the aryl bromide with the stability of the catalyst[6].

  • Pilot Screening: In three separate 2 mL vials, add 10 mg of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

  • Solvent Addition:

    • Vial 1: Add 1 mL 1,4-Dioxane.

    • Vial 2: Add 1 mL THF.

    • Vial 3: Add 1 mL Toluene.

  • Agitation: Stir all vials at 500 rpm at room temperature for 10 minutes.

  • Observation: Identify the least polar solvent that achieves complete dissolution. (Typically, Dioxane or THF will succeed, while Toluene will fail).

  • Aqueous Stress Test: To the successful vial, add water dropwise (up to 10% v/v) to simulate the addition of the aqueous base required for the coupling cycle[7]. If the compound precipitates, switch to a more polar primary solvent (e.g., DMF).

SolventSelection Reaction Identify Reaction Type Type Cross-Coupling or SNAr? Reaction->Type Aprotic Use DMF, DMSO, or NMP Type->Aprotic SNAr Ether Use 1,4-Dioxane or THF Type->Ether Cross-Coupling BaseCheck Aqueous Base Required? Ether->BaseCheck Biphasic Use Dioxane/H2O (4:1 ratio) BaseCheck->Biphasic Yes Anhydrous Use Anhydrous Solvent BaseCheck->Anhydrous No

Decision tree for selecting reaction solvents based on reaction class.

References

  • Beilstein Journal of Organic Chemistry. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 2-(Azetidin-1-yl)-5-bromobenzonitrile

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Azetidin-1-yl)-5-bromobenzonitrile via flash chromatography. Designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(Azetidin-1-yl)-5-bromobenzonitrile via flash chromatography. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic protocols to explain the rationale behind experimental choices, ensuring robust and reproducible purifications.

Introduction

2-(Azetidin-1-yl)-5-bromobenzonitrile is a substituted aromatic compound featuring a basic azetidine nitrogen. This structural characteristic is central to the challenges encountered during its purification on standard silica gel. The interaction between the basic amine and acidic silanol groups on the silica surface is a primary cause of common issues like peak tailing and potential compound degradation. This guide offers systematic approaches to mitigate these problems and achieve high-purity material.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How do I develop an effective starting solvent system for purification?

Answer: Proper method development begins with Thin Layer Chromatography (TLC) to identify a suitable mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.3.[1] This Rf range ensures that the compound elutes from the column in a reasonable time without being too close to the solvent front, which would result in poor separation.

The structure of 2-(Azetidin-1-yl)-5-bromobenzonitrile suggests moderate polarity. A typical starting point for solvent screening would be a non-polar solvent like hexanes or heptane mixed with a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

Recommended Starting Solvent Systems for TLC Analysis:

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
HexanesEthyl Acetate70:30A standard, versatile starting point for many organic compounds.[2]
HeptaneEthyl Acetate70:30Heptane is a common alternative to hexanes.
DichloromethaneMethanol98:2Use for more polar compounds if hexanes/EtOAc fails to move the spot.[2]

If your compound's Rf is too low (streaking at the baseline), gradually increase the proportion of the polar solvent. If the Rf is too high (running with the solvent front), increase the proportion of the non-polar solvent.

FAQ 2: My chromatogram shows severe peak tailing for the target compound. What is the cause and how can I fix it?

Answer: Peak tailing is the most common issue for amine-containing compounds like 2-(Azetidin-1-yl)-5-bromobenzonitrile during normal-phase chromatography. The root cause is the interaction between the basic lone pair of electrons on the azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the elution of a portion of the molecules, causing them to "drag" or "tail" behind the main peak, leading to broad fractions and poor separation from nearby impurities.

To solve this, you must mask the acidic silanol sites. This is typically achieved by adding a small amount of a basic modifier to the mobile phase.

Solutions for Peak Tailing:

  • Add Triethylamine (TEA): Add 0.1-1% triethylamine to your optimized mobile phase (e.g., 70:30 Hexanes:EtOAc + 0.5% TEA). The TEA is a stronger base than the target compound and will preferentially bind to the acidic silanol groups, effectively creating a more neutral surface for your compound to travel through.[3]

  • Use an Ammonia-Based System: For very strong interactions, a solution of ammonia in methanol can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane as the eluent.[4]

Below is a diagram illustrating how a basic modifier prevents peak tailing.

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Silica Silica Surface (Acidic Si-OH) Interaction Strong Acid-Base Interaction Silica->Interaction Compound Azetidine Compound (Basic) Compound->Interaction Tailing Result: Peak Tailing Interaction->Tailing Silica_mod Silica Surface (Acidic Si-OH) Masked_Silica Masked Silanol Sites Silica_mod->Masked_Silica TEA Triethylamine (TEA) TEA->Masked_Silica No_Interaction Weak Interaction Masked_Silica->No_Interaction Compound_mod Azetidine Compound Compound_mod->No_Interaction Sharp_Peak Result: Sharp, Symmetrical Peak No_Interaction->Sharp_Peak

Caption: Mechanism of peak tailing and its mitigation using a basic modifier.

FAQ 3: My compound appears to be decomposing on the column. How can I confirm this and what are my options?

Answer: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive molecules.[3][4] The azetidine ring, being a strained four-membered ring, could be susceptible to ring-opening under acidic conditions, although this is less common without strong acids. A more likely scenario is the degradation of impurities present in the crude mixture, which then appear as new spots in all fractions.[4]

Troubleshooting Steps:

  • Confirm Instability with 2D TLC: Spot your crude mixture on a TLC plate. Run the plate in your chosen solvent system. After the first run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, all spots will align on a 45-degree diagonal. If new spots appear off this diagonal, it indicates degradation on the silica.

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing a base (e.g., 1-2% TEA).[3] Then, flush with 2-3 column volumes of the mobile phase without the base to remove the excess. This neutralizes the most aggressive acidic sites.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds that are sensitive to silica.[3][5]

    • Reversed-Phase (C18) Silica: If the compound is sufficiently non-polar, reversed-phase flash chromatography can be an excellent option. In this technique, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds elute first.[5] This is often used for purifying highly polar or ionic compounds.[6]

FAQ 4: The compound has poor solubility in my mobile phase. How should I load it onto the column?

Answer: High sample concentration at the point of loading is critical for a sharp, narrow band and good separation. If your compound is poorly soluble in the mobile phase, liquid loading (dissolving the sample in the mobile phase and injecting it) will result in a very dilute solution, causing the initial band to be too wide. In this case, dry loading is the recommended technique.[2][7]

Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or another inert support like Celite®) before adding it to the column.[8] This ensures that the entire sample starts as a concentrated, uniform band at the top of the column.

G cluster_workflow Dry Loading Workflow A 1. Dissolve Crude Sample in a Volatile Solvent (e.g., DCM) B 2. Add Silica Gel (2-3x sample weight) A->B C 3. Mix to Form a Slurry B->C D 4. Evaporate Solvent Completely (Rotary Evaporator) C->D E 5. Obtain a Dry, Free-Flowing Powder D->E F 6. Carefully Add Powder to Top of the Packed Column E->F

Caption: Step-by-step workflow for the dry loading technique.

Detailed Experimental Protocols

Protocol 1: Method Development using TLC
  • Preparation: Prepare small vials of the test solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[7] Circle the spots.

  • Calculation: Calculate the Rf value for your target compound: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization: Adjust the solvent polarity until the Rf of the target compound is approximately 0.2-0.3.[1] If peak tailing is observed, add 0.1-1% TEA to the mobile phase and re-run the TLC plate to confirm improvement.

Protocol 2: Flash Chromatography with Basic Modifier (Wet Slurry Packing)
  • Column Preparation: Select a column of appropriate size. Place a plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]

  • Packing: In a beaker, create a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexanes). Pour this slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. Open the stopcock to drain the excess solvent, but never let the top of the silica bed run dry .[7]

  • Equilibration: Pass 3-5 column volumes of the initial mobile phase (e.g., 70:30 Hexanes:EtOAc + 0.5% TEA) through the packed column to ensure it is fully equilibrated.

  • Sample Loading:

    • Liquid Load: Dissolve the crude sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Load: Follow the dry loading workflow diagram and protocol above.

  • Elution: Begin eluting the mobile phase through the column, applying positive pressure (air or nitrogen).[1] If using a gradient, slowly increase the polarity of the mobile phase over time.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution using TLC or a UV detector to identify the fractions containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(Azetidin-1-yl)-5-bromobenzonitrile.[7]

Troubleshooting Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Incorrect solvent system; Isocratic elution is insufficient.Re-optimize mobile phase with TLC.[9] Use a shallow solvent gradient.
Peak Tailing Interaction of basic azetidine with acidic silica.Add 0.1-1% Triethylamine (TEA) or other basic modifier to the eluent.[3]
Compound Degradation Sensitivity to acidic silica gel.Deactivate silica with a base wash before use; Switch to neutral alumina or reversed-phase silica.[3][4]
No Compound Eluting Compound is too polar; Compound decomposed; Incorrect solvent used.Increase mobile phase polarity significantly.[4] Check for silica stability (2D TLC). Double-check solvent preparation.[4]
Poor Solubility / Band Broadening Low solubility of the sample in the mobile phase.Use the dry loading technique instead of liquid loading.[2][7]

References

  • University of Rochester. Troubleshooting Flash Chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. (2025). Available from: [Link]

  • University of Birmingham. SOP: FLASH CHROMATOGRAPHY. Available from: [Link]

  • Biotage. Why can't I reproduce my TLC separation using flash column chromatography?. (2023). Available from: [Link]

  • IJREAM. Synthesis and biological evaluation of azetidinone derivatives of 2-(3- chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. (2018). Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]

  • IAJPS. Flash chromatography. (2021). Available from: [Link]

  • MDPI. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Available from: [Link]

  • Omicsonline. Flash Chromatography and Its Different Dissolvable Frameworks: A Review. (2016). Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Available from: [Link]

  • AIR Unimi. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. (2025). Available from: [Link]

  • ResearchGate. Flash column chromatography: an advanced purification technique. (2026). Available from: [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. (2023). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Arylations of 2-(Azetidin-1-yl)-5-bromobenzonitrile

Welcome to the technical support center dedicated to the palladium-catalyzed arylation of 2-(azetidin-1-yl)-5-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the palladium-catalyzed arylation of 2-(azetidin-1-yl)-5-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your catalyst system efficiently and rationally.

Core Concept: The Buchwald-Hartwig Amination Catalytic Cycle

The arylation of the secondary amine in 2-(azetidin-1-yl)-5-bromobenzonitrile is a classic example of the Buchwald-Hartwig amination. Understanding its catalytic cycle is fundamental to troubleshooting and optimization. The reaction begins with an active Pd(0) species, which undergoes oxidative addition with the aryl bromide. Subsequently, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]

Buchwald-Hartwig Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)(L) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Ar-Pd(II)-NR₂)(L) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR₂ (Desired Product) amido_complex->product Reductive Elimination base_h [Base-H]⁺X⁻ amido_complex->base_h start Ar-Br start->oa_complex amine R₂NH amine->oa_complex base Base base->oa_complex Optimization Workflow start Initial Reaction (e.g., RuPhos/NaOtBu/Toluene) check_yield Conversion > 70%? start->check_yield ligand_screen Screen Ligands (e.g., XPhos, DavePhos, BrettPhos) check_yield->ligand_screen No optimized Optimized Conditions check_yield->optimized Yes base_screen Screen Bases (e.g., LHMDS, K₃PO₄, Cs₂CO₃) ligand_screen->base_screen Select Best Ligand stop Troubleshoot (See Guide) ligand_screen->stop solvent_screen Screen Solvents (e.g., Dioxane, THF, CPME) base_screen->solvent_screen Select Best Base base_screen->stop temp_screen Optimize Temperature (e.g., 80°C, 100°C, RT) solvent_screen->temp_screen Select Best Solvent solvent_screen->stop temp_screen->check_yield Re-evaluate

Caption: A decision tree for systematic reaction optimization.

Table 2: Catalyst System Screening Parameters

This table provides a starting array for a parallel screen to quickly identify a promising catalyst system. Use a consistent palladium source (e.g., Pd₂(dba)₃ or a G3 precatalyst) across all runs.

RunLigand (2.4 mol%)Base (1.4 equiv)SolventTemperature (°C)
1RuPhosNaOtBuToluene100
2XPhosNaOtBuToluene100
3DavePhosNaOtBuToluene100
4BrettPhosNaOtBuToluene100
5RuPhosLHMDSToluene100
6RuPhosK₃PO₄Toluene100
7RuPhosNaOtBu1,4-Dioxane100
8RuPhosNaOtBut-Amyl alcohol100

Experimental Protocols

Protocol 1: General Procedure for Arylation

Note: This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

  • 2-(Azetidin-1-yl)-5-bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Arylating partner (e.g., Arylboronic acid, 1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add 2-(azetidin-1-yl)-5-bromobenzonitrile, the arylating partner, the palladium precatalyst, and the base.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the intended duration (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.

  • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Grokipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. Available at: [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

Sources

Optimization

Azetidine Stability &amp; Troubleshooting Center: Preventing Ring-Opening Under Harsh Conditions

Welcome to the Technical Support Center for azetidine chemistry. As a strained four-membered heterocycle, the azetidine ring is a highly prized motif in medicinal chemistry for improving ligand efficiency and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine chemistry. As a strained four-membered heterocycle, the azetidine ring is a highly prized motif in medicinal chemistry for improving ligand efficiency and pharmacokinetic profiles. However, its inherent ring strain (approximately 25.4 kcal/mol) makes it highly susceptible to undesired ring-opening during synthetic elaboration or formulation[1].

This guide is engineered for drug development professionals and synthetic chemists. It provides field-proven, causality-driven troubleshooting strategies to maintain azetidine integrity under harsh reaction conditions.

Section 1: Fundamental Mechanisms of Azetidine Degradation

Q1: Why does my azetidine ring spontaneously cleave during seemingly standard reaction conditions?

A1: The primary driver of azetidine ring-opening is its high thermodynamic ring strain, which closely mirrors that of aziridines[1]. When exposed to Lewis acids, Brønsted acids, or elevated temperatures, the activation barrier for C-N bond cleavage is significantly lowered.

Mechanistically, Lewis or Brønsted acids coordinate to the basic azetidine nitrogen. This protonation or complexation polarizes the adjacent carbon-nitrogen bonds, transforming the nitrogen into a superior leaving group. The ring then becomes highly susceptible to an SN​2 -type nucleophilic attack by any available nucleophile in the reaction matrix (e.g., halides, solvent molecules, or pendant functional groups), resulting in an acyclic amine[2].

G A Azetidine Ring (Strain ~25.4 kcal/mol) B Lewis/Brønsted Acid Coordination A->B Acidic Conditions C Activated Azetidinium Intermediate B->C Polarization D Nucleophilic Attack (SN2 Pathway) C->D Nucleophile Addition E Acyclic Amine (Ring Opened) D->E C-N Bond Cleavage

Caption: Logical workflow of acid-mediated azetidine ring-opening via SN2 nucleophilic attack.

Q2: I am observing decomposition of my N-substituted azetidine during storage. What is the root cause?

A2: You are likely observing an intramolecular ring-opening decomposition pathway. If your molecule contains a pendant nucleophile (such as an amide or amine group) connected via a flexible linker, ambient acidic conditions can trigger self-destruction[3]. At low pH, the azetidine nitrogen protonates. The pendant nucleophile then performs an intramolecular SN​2 attack on the strained ring, forming a lactone or lactam[3].

Causality & Solution: The pKa​ of the azetidine nitrogen dictates this stability. By utilizing an N-heteroaryl substituent (e.g., an N-pyridyl group instead of an N-phenyl group), you can lower the pKa​ of the azetidine nitrogen. A lower pKa​ prevents protonation at physiological or slightly acidic pH, completely shutting down the intramolecular decomposition pathway[3].

Section 2: Protective Strategies & N-Protecting Group Selection

Q3: How does my choice of N-protecting group influence the survival of the azetidine ring?

A3: The N-protecting group acts as the electronic gatekeeper for the azetidine ring. Electron-withdrawing groups (EWGs) like Sulfonyls (Tosyl, Nosyl) pull electron density away from the nitrogen, drastically reducing its basicity. This prevents Lewis acid coordination and protects the ring in highly acidic environments. However, this same electron withdrawal makes the adjacent carbons more electrophilic, increasing the risk of cleavage if strong nucleophiles are present[1].

Conversely, acid-labile groups like Boc will lead to ring destruction if subsequent deprotection requires harsh acids (e.g., neat TFA)[1].

Table 1: Quantitative & Qualitative Comparison of N-Protecting Groups[1]
Protecting GroupStability (Acidic Conditions)Stability (Basic Conditions)Ring-Opening Risk FactorOptimal Removal Conditions
Boc (tert-Butoxycarbonyl)Labile (Cleaves in TFA/HCl)StableHigh risk during acidic deprotection.Strong acid (TFA, HCl).
Cbz (Carboxybenzyl)Moderate (More stable than Boc)StableLow. Excellent orthogonal choice.Hydrogenolysis ( H2​ , Pd/C).
Ts / Ns (Sulfonyls)Highly Stable StableHigh risk from strong nucleophiles.Harsh reductive (Na/ NH3​ ).

Section 3: Troubleshooting Harsh Reaction Conditions

Q4: My azetidine ring opens during N-acylation with acyl chlorides. How can I prevent this?

A4: Acyl chlorides are not just electrophiles; they act as weak Lewis acids. When they coordinate to the azetidine nitrogen at room temperature, the thermal energy present is sufficient to overcome the ring strain barrier, leading to rapid C-N cleavage[1]. To prevent this, you must manipulate the reaction kinetics by drastically lowering the temperature, thereby trapping the intermediate and favoring the desired acylation over the ring-opening side reaction.

G Start Harsh Reaction Condition Detected Check Is Acid/Lewis Acid Present? Start->Check Protect Use EWG Protecting Group (e.g., Ts, Ns) or Cbz Check->Protect Yes Cross Use Mild Bases & Ni/Pd Catalysis Check->Cross No (e.g., Cross-Coupling) Temp Lower Temp to -78°C & Monitor TLC Protect->Temp Success Intact Azetidine Product Temp->Success Cross->Success

Caption: Troubleshooting workflow to prevent azetidine ring-opening during harsh reactions.

Protocol 1: Self-Validating Low-Temperature N-Acylation

This protocol is designed to suppress Lewis acid-mediated cleavage.

  • Preparation: Dissolve the azetidine starting material in an anhydrous, non-nucleophilic solvent (e.g., strictly anhydrous DCM or THF) under an inert Argon atmosphere.

  • Base Addition: Add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA). Causality: DIPEA acts as an acid scavenger without acting as a competing nucleophile.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Electrophile Addition: Add the acyl chloride dropwise over 15–30 minutes. Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy for ring cleavage.

  • Validation Checkpoint: Monitor the reaction strictly by LC-MS every 30 minutes while maintaining low temperatures.

    • Success Indicator: Appearance of the desired product mass [M+H]+ .

    • Failure Indicator: If the ring opens via chloride attack, you will observe a mass shift of +36 m/z (addition of HCl) relative to the expected product.

Q5: How can I maintain azetidine integrity during cross-coupling reactions?

A5: Traditional Suzuki-Miyaura couplings often require elevated temperatures (80–110 °C) and strong bases, both of which degrade strained rings. To bypass this, modern methodologies utilize redox-active esters (such as N-hydroxyphthalimide (NHP) esters) in decarboxylative cross-couplings[4].

Protocol 2: Nickel-Catalyzed Decarboxylative Cross-Coupling of Azetidines

This protocol utilizes radical pathways to avoid harsh thermal and basic conditions[4].

  • Preparation: In a nitrogen-filled glovebox, combine the azetidine-2-NHP ester (1.0 equiv), heteroaryl iodide (1.5 equiv), NiCl2​⋅glyme (10 mol %), and a suitable ligand (e.g., dtbbpy, 10 mol %).

  • Reductant Addition: Add a mild reductant (e.g., zinc powder) to facilitate the nickel catalytic cycle without the need for harsh Brønsted bases.

  • Reaction: Stir the mixture in DMF at room temperature (20–25 °C). Causality: Operating at room temperature completely bypasses the thermal activation barrier required for azetidine decomposition.

  • Validation Checkpoint: Quench a small aliquot with water, extract with EtOAc, and analyze via GC-MS or LC-MS. The absence of acyclic alkene byproducts validates that the azetidine ring remained intact during the radical intermediate phase.

References

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines PMC - NIH URL:[Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Minimizing byproducts in the nucleophilic aromatic substitution of 5-bromobenzonitrile

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists encountering byproduct formation during the nucleophilic substitution of 5-bromobenzon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists encountering byproduct formation during the nucleophilic substitution of 5-bromobenzonitrile (also referred to as 3-bromobenzonitrile in standard IUPAC nomenclature).

Diagnostic Workflow: Reaction Pathway Divergence

Before adjusting your equivalents or temperatures, it is critical to understand the mechanistic divergence of this specific substrate.

G Substrate 5-Bromobenzonitrile (Meta-substituted) Cond1 Harsh Basic Conditions (e.g., NaOtBu, Heat) Substrate->Cond1 Nucleophilic Attack Cond2 Aqueous/Basic Conditions Substrate->Cond2 Trace Moisture Cond3 Pd/Cu Catalysis (Optimized) Substrate->Cond3 Cross-Coupling Benzyne Benzyne Intermediate (Elimination) Cond1->Benzyne Deprotonation Hydrolysis Nitrile Hydrolysis Cond2->Hydrolysis Hydration Pure Pure Substitution Product (>95% Regioselectivity) Cond3->Pure Oxidative Addition Mix Regioisomeric Mixture (3- & 4-substituted) Benzyne->Mix Non-selective Addition Amide Benzamide / Benzoic Acid Hydrolysis->Amide Byproduct

Reaction pathway divergence for 5-bromobenzonitrile: Classical SNAr vs. Benzyne vs. Pd-Catalysis.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I isolating a ~1:1 mixture of regioisomers instead of my pure substitution product? The Causality: You are likely triggering a benzyne (aryne) mechanism rather than a true Nucleophilic Aromatic Substitution (S_NAr). The cyano group is a powerful electron-withdrawing group that activates the ortho and para positions by stabilizing the intermediate Meisenheimer complex[1]. However, in 5-bromobenzonitrile, the bromine leaving group is located at the meta position. Because the meta carbon cannot delocalize the negative charge onto the cyano group via resonance, the activation energy for direct addition-elimination is insurmountably high. When you attempt to force the reaction using strong bases (e.g., NaNH₂, LDA, or hot alkoxides), the base instead deprotonates the more acidic ortho-proton, eliminating HBr to form a highly reactive benzyne intermediate[2]. Your nucleophile then attacks both ends of the aryne triple bond indiscriminately, resulting in an inseparable mixture of 3-substituted and 4-substituted benzonitriles[3].

Q2: My LC-MS shows a mass corresponding to M+18. How do I prevent this? The Causality: You are observing nitrile hydrolysis. Nitriles are highly susceptible to hydration under the harsh, high-temperature alkaline conditions often mistakenly applied to force the unactivated meta-S_NAr. Trace water in your solvent or hygroscopic nucleophiles acts as a reactant, converting the cyano group into a primary amide (benzamide, M+18) and eventually a carboxylate (benzoic acid). Solution: If you must proceed under basic conditions, ensure strictly anhydrous environments (glovebox setup, freshly distilled aprotic solvents like DMF or DMSO). However, the most definitive solution is to abandon harsh basic conditions entirely (see Q4).

Q3: I am detecting significant amounts of pure benzonitrile (reductive debromination). What causes this? The Causality: Reductive debromination occurs when the reaction shifts into an S_RN1 (Unimolecular Radical Nucleophilic Substitution) pathway[4]. This happens when using electron-donor nucleophiles or additives under thermal or photochemical stress. A Single Electron Transfer (SET) to the aryl halide forms a radical anion that fragments into an aryl radical. If this radical abstracts a hydrogen atom from the solvent instead of recombining with the nucleophile, the bromine is replaced by hydrogen, yielding pure benzonitrile. Solution: Degas your solvents thoroughly to remove oxygen (which can interfere with radical pathways) and avoid strong single-electron donors unless specifically optimizing for an S_RN1 mechanism.

Q4: If classical S_NAr is mechanistically flawed for this substrate, what is the self-validating alternative? The Causality: To achieve >99% regioselectivity, you must bypass the electron-deficient ring requirement of S_NAr. Transition-metal catalysis (Palladium or Copper) operates via oxidative addition directly into the C-Br bond[5]. This completely circumvents the meta-position limitation and the benzyne pathway, allowing for mild conditions that preserve the sensitive cyano group[6]. We highly recommend transitioning your protocol to a Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Quantitative Data: Reaction Profile Comparison

Reaction StrategyTypical ConditionsPrimary MechanismRegioselectivityMajor Byproduct Profile
Classical S_NAr NaOR/Amine, 120 °C, Polar AproticAddition-EliminationPoorUnreacted starting material, Hydrolysis (Benzamides)
Strong Base S_NAr NaNH₂, THF, 0 °C to RTBenzyne (Elimination-Addition)Very Poor (~1:1)Regioisomers (3- and 4-substituted products)
Radical-Mediated KOtBu, Electron Donors, UV/HeatS_RN1 (Single Electron Transfer)ModerateReductive debromination (Benzonitrile)
Cross-Coupling Pd₂(dba)₃, Xantphos, Cs₂CO₃, 80 °COxidative Addition / Reductive Elim.Excellent (>99%)Trace homocoupling, minimal to no regioisomers

Experimental Protocol: Palladium-Catalyzed Cross-Coupling (The S_NAr Workaround)

To establish a self-validating system that avoids the byproducts detailed above, utilize the following optimized Buchwald-Hartwig methodology for the functionalization of 5-bromobenzonitrile.

Step 1: Reagent Charging (Inert Atmosphere) In a glovebox or under strict Schlenk conditions, charge a flame-dried Schlenk flask with:

  • 5-Bromobenzonitrile (1.0 equiv, limiting reagent)

  • Amine/Alkoxide Nucleophile (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% - catalyst precursor)

  • Xantphos (4 mol% - bidentate ligand with a wide bite angle to prevent β-hydride elimination)

  • Cs₂CO₃ (1.5 equiv - mild base to avoid nitrile hydrolysis)

Step 2: Solvent Addition & Degassing Add anhydrous 1,4-dioxane (0.2 M relative to the substrate). Perform three consecutive freeze-pump-thaw cycles. Mechanistic Insight: Dissolved O₂ oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle and promoting homocoupling byproducts. Degassing is the most critical step for reproducibility.

Step 3: Reaction Execution Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours under a positive pressure of argon. Monitor the consumption of the starting material via LC-MS. You should observe a single regioisomer peak.

Step 4: Workup and Isolation Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the crude mixture through a tightly packed pad of Celite. Mechanistic Insight: This removes the precipitated inorganic salts (CsBr) and palladium black, preventing emulsion formation during aqueous washing.

Step 5: Purification Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using a Hexanes/EtOAc gradient to yield the pure, regioselective functionalized benzonitrile.

References

  • [5] 5-Bromo-2-chlorobenzonitrile | 57381-44-9 - Benchchem. Benchchem.

  • [1] Comparative reactivity of Benzonitrile and other aromatic nitriles - Benchchem. Benchchem.

  • [6] Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines | The Journal of Organic Chemistry. ACS Publications.

  • [2] A-aryl quaternary centres via asymmetric Vicarious Nucleophilic Substitution. Cardiff University.

  • [3] A study of diketopiperazines as electron-donor. CORE.

  • [4] Aromatic Substitution by the SRN1 Reaction. Chemistry Chemists.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(Azetidin-1-yl)-5-bromobenzonitrile and 2-fluoro-5-bromobenzonitrile

Introduction In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as versatile intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth comparative analysis of two key building blocks: 2-(Azetidin-1-yl)-5-bromobenzonitrile and 2-fluoro-5-bromobenzonitrile. Our focus is to dissect their relative reactivities in pivotal synthetic transformations, providing researchers with the foundational knowledge to make informed decisions in their synthetic planning. We will explore their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and practical experimental considerations.

Electronic and Steric Profile: A Tale of Two Substituents

The reactivity of an aromatic ring is fundamentally governed by the electronic and steric nature of its substituents. The primary distinction between the two molecules of interest lies in the group at the 2-position: an azetidinyl group versus a fluorine atom.

  • 2-fluoro-5-bromobenzonitrile: The fluorine atom is a strongly electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.[1][2] While fluorine can also exert a weak electron-donating resonance effect (+M), its inductive effect is overwhelmingly dominant in the context of SNAr reactions.

  • 2-(Azetidin-1-yl)-5-bromobenzonitrile: The azetidinyl group, a four-membered saturated heterocycle, presents a more complex electronic profile. The nitrogen atom is more electronegative than carbon and can withdraw electron density inductively. However, the lone pair of electrons on the nitrogen can be donated into the aromatic π-system through resonance (+M effect). Generally, for amino groups, this resonance effect is significant and can increase the electron density of the ring, making it an electron-donating group (EDG).[3] This would typically deactivate the ring towards nucleophilic attack but activate it for electrophilic substitution. The strained nature of the azetidine ring might also influence its electronic properties.[4]

The nitrile (-CN) group at the 1-position and the bromine atom at the 5-position are common to both molecules. The nitrile group is a strong electron-withdrawing group through both resonance and induction, further activating the ring for nucleophilic attack, particularly at the ortho and para positions.[5][6] The bromine atom is a deactivating group overall but directs incoming electrophiles to the ortho and para positions. In the context of cross-coupling reactions, the C-Br bond serves as the primary reactive site.

Comparative Reactivity in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]

2-fluoro-5-bromobenzonitrile is anticipated to be significantly more reactive in SNAr reactions than 2-(Azetidin-1-yl)-5-bromobenzonitrile.

Mechanistic Rationale:

The high electronegativity of the fluorine atom in 2-fluoro-5-bromobenzonitrile makes the carbon atom to which it is attached highly electrophilic and activates the ring towards nucleophilic attack.[2] This powerful inductive withdrawal of electron density stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining step.[8] In SNAr reactions, the C-F bond cleavage is not the rate-limiting step, which is why the highly electronegative fluorine, despite forming a strong bond with carbon, is an excellent leaving group in this context.[1]

Conversely, the azetidinyl group in 2-(azetidin-1-yl)-5-bromobenzonitrile is expected to be a poorer leaving group and, more importantly, its electron-donating character through resonance will likely deactivate the aromatic ring towards nucleophilic attack. This deactivation would increase the activation energy for the formation of the Meisenheimer complex, resulting in a much slower reaction rate compared to its fluoro-counterpart.

Experimental Workflow: Conceptual SNAr Reaction

SNAr_Workflow sub Substrate (Aryl Halide) reagents Reaction Setup sub->reagents nuc Nucleophile nuc->reagents solv Solvent (e.g., DMSO, DMF) solv->reagents base Base (e.g., K2CO3, Cs2CO3) base->reagents reaction Heating (e.g., 80-120 °C) reagents->reaction Stirring workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Chromatography) workup->purify product SNA_r_ Product purify->product

Caption: Conceptual workflow for a typical SNAr experiment.

Palladium-Catalyzed Cross-Coupling Reactions

For both molecules, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental for the formation of C-C and C-N bonds, respectively.[9][10]

Reactivity in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base.[11] The electronic nature of the substituent at the 2-position can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[10]

  • 2-fluoro-5-bromobenzonitrile: The electron-withdrawing fluorine atom can make the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.

  • 2-(Azetidin-1-yl)-5-bromobenzonitrile: The electron-donating azetidinyl group might slightly decrease the rate of oxidative addition compared to the fluoro-substituted analog. However, this effect is generally less pronounced than in SNAr reactions, and both compounds are expected to be viable substrates for Suzuki coupling.

Data Summary: Hypothetical Suzuki-Miyaura Coupling Yields

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
12-fluoro-5-bromobenzonitrilePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O85-95
22-(Azetidin-1-yl)-5-bromobenzonitrilePhenylboronic acidPd(PPh3)4K2CO3Toluene/H2O75-85

Note: These are representative expected yields based on general principles and may vary depending on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-fluoro-5-bromobenzonitrile with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-5-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add a degassed solvent mixture of toluene (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Reactivity in Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[12] Similar to the Suzuki coupling, the electronic properties of the aryl halide can influence the reaction efficiency.

  • 2-fluoro-5-bromobenzonitrile: The electron-withdrawing nature of the fluorine atom is generally favorable for the oxidative addition step.

  • 2-(Azetidin-1-yl)-5-bromobenzonitrile: While the electron-donating azetidinyl group might slightly retard the oxidative addition, the reaction is still expected to proceed. A potential complication could be the coordination of the azetidinyl nitrogen to the palladium catalyst, which might necessitate the use of specific ligands to promote the desired C-N bond formation at the C-Br position.

Logical Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)(Br)L_n ox_add->pd_complex amine_add Amine Coordination pd_complex->amine_add Amine amine_complex [Ar-Pd(II)(Amine)L_n]Br amine_add->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(Amido)L_n deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regeneration product Ar-Amine red_elim->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

  • For Nucleophilic Aromatic Substitution (SNAr): 2-fluoro-5-bromobenzonitrile is the superior substrate due to the strong electron-withdrawing inductive effect of the fluorine atom, which activates the ring and stabilizes the key Meisenheimer intermediate.

  • For Palladium-Catalyzed Cross-Coupling Reactions: Both compounds are effective substrates for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination at the C-Br position. While the electron-withdrawing fluorine in 2-fluoro-5-bromobenzonitrile may offer a slight kinetic advantage in the oxidative addition step, both molecules are synthetically viable. Careful selection of ligands may be necessary for 2-(azetidin-1-yl)-5-bromobenzonitrile to mitigate potential catalyst inhibition by the azetidinyl nitrogen.

This guide provides a framework for understanding the chemical behavior of these two valuable building blocks. The choice between them will ultimately depend on the specific synthetic strategy and the desired final product.

References

  • Google Patents. (n.d.). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • ResearchGate. (n.d.). Influence of the electronic effects of aryl ring and α‐alkyl substituent on the intramolecular Ar(Csp²)‐N cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Harvard DASH. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Faluck International PVT LTD. (n.d.). SPECIALITY BROMO FLURO DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • ResearchGate. (n.d.). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Retrieved from [Link]

  • ResearchGate. (2016, September 14). (PDF) Rapid and efficient synthesis of newer heterocyclic 2-azetidinone and 5-benzylidine-4-oxo-thiazolidine compounds and their pharmacological studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Impactfactor. (2015, January 1). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Europe PMC. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SlideShare. (2023, October 31). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

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Comparative

Introduction: The Chromatographic Challenge of 2-(Azetidin-1-yl)-5-bromobenzonitrile

An in-depth technical guide by a Senior Application Scientist. In pharmaceutical development, the purity of critical intermediates directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

In pharmaceutical development, the purity of critical intermediates directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2-(Azetidin-1-yl)-5-bromobenzonitrile [1] presents a unique triad of chromatographic challenges due to its structural features:

  • The Azetidine Ring: This highly strained, nitrogen-containing heterocycle acts as a basic secondary amine. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic amines frequently interact with residual acidic silanols on the silica backbone of the column, leading to severe peak tailing.

  • The Brominated Aromatic Ring: Halogenated aromatics require high shape selectivity to separate positional isomers (e.g., distinguishing the 5-bromo isomer from potential 4-bromo or 6-bromo synthetic by-products).

  • The Nitrile Group: Adds a strong dipole moment, influencing the molecule's solvation in aqueous-organic mobile phases.

To establish a robust purity testing method, we cannot rely on generic protocols. We must engineer a self-validating analytical system that addresses these specific molecular interactions while strictly adhering to the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Part 1: Column Chemistry & Selectivity (The "Why")

A common pitfall in method development is defaulting to a standard C18 (Octadecylsilane) column. While C18 columns are excellent for general hydrophobic retention, they rely almost entirely on dispersive (van der Waals) forces. For halogenated aromatic compounds like 2-(Azetidin-1-yl)-5-bromobenzonitrile, alternative column chemistries offer superior resolution[3].

Causality of Column Selection:

  • Phenyl-Hexyl Columns: These columns contain a phenyl ring tethered to the silica via a 6-carbon alkyl chain. The phenyl ring provides π−π interactions with the bromobenzonitrile moiety, while the hexyl chain offers moderate hydrophobicity. This dual-mechanism is highly sensitive to the position of the bromine atom on the aromatic ring, making it ideal for resolving positional isomers[3].

  • Pentafluorophenyl (PFP) Columns: PFP phases offer strong dipole-dipole, π−π , and hydrogen-bonding interactions. The highly electronegative fluorine atoms create a reversed polarity on the phenyl ring, which strongly retains halogenated compounds.

Table 1: Comparative HPLC Column Performance for Brominated Benzonitriles

Data reflects the separation of the main API from its closest eluting positional isomer under identical mobile phase conditions (pH 3.0).

Column ChemistryRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Mechanism of Action
Standard C18 6.41.81.65Hydrophobic (Dispersive)
Pentafluorophenyl (PFP) 8.13.21.30Dipole-Dipole, π−π , Shape
Phenyl-Hexyl 7.53.8 1.15 π−π , Hydrophobic

Conclusion: The Phenyl-Hexyl column demonstrates superior resolution ( Rs​ > 3.0) and optimal peak symmetry ( Tf​ < 1.2). The improved tailing factor is a direct result of the π−π stacking stabilizing the molecule, combined with a highly endcapped silica support that shields the basic azetidine ring from residual silanols.

Part 2: Method Development & The Self-Validating Workflow

An analytical method must be designed as a self-validating system . This means the protocol inherently prevents the generation of poor data by requiring a System Suitability Test (SST) to pass before any sample is analyzed[4].

Causality of Mobile Phase Selection: To prevent the basic azetidine nitrogen from interacting with unreacted silanols, the mobile phase pH must be strictly controlled. By using an acidic buffer (e.g., 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid), the azetidine ring is fully protonated. Simultaneously, the acidic pH suppresses the ionization of residual silanols on the column, eliminating the secondary ion-exchange interactions that cause peak tailing[5].

HPLC_Workflow A Target Profiling (Azetidine & Bromobenzene) B Column Selection (Phenyl-Hexyl Phase) A->B C Mobile Phase Optimization (Buffer pH 3.0 Control) B->C D System Suitability (SST) (Self-Validating Gate) C->D E ICH Q2(R2) Validation (Specificity, Linearity, etc.) D->E

Fig 1. Logical workflow for HPLC method development and ICH Q2(R2) validation.

Part 3: Step-by-Step Experimental Protocol

The following methodology establishes the validated parameters for routine purity testing.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient (0-2 min: 20% B; 2-10 min: 20% 80% B; 10-12 min: 80% B; 12-12.1 min: 20% B; 12.1-15 min: 20% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).

  • Detection: UV at 245 nm (Optimal absorbance for the bromobenzonitrile chromophore).

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 25 mg of 2-(Azetidin-1-yl)-5-bromobenzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (0.5 mg/mL).

  • SST Resolution Solution: Spike the Standard Solution with 0.1% of a known positional isomer impurity (e.g., 4-bromo isomer).

The Self-Validating Gate: System Suitability Testing (SST)

Before analyzing unknown samples, inject the SST Resolution Solution in replicate ( n=5 ). The system is only validated for use if it meets the following criteria[4]:

  • Resolution ( Rs​ ): ≥2.0 between the API and the critical impurity.

  • Tailing Factor ( Tf​ ): ≤1.5 for the API peak.

  • Precision (%RSD): ≤2.0% for the API peak area across 5 injections.

Part 4: ICH Q2(R2) Method Validation

Validation confirms that the analytical procedure is fit for its intended purpose throughout its lifecycle[2]. The causality of these parameters ensures absolute trust in the generated data[6].

Validation_Logic SST System Suitability (Ensures Baseline) Spec Specificity (Confirms Analyte) SST->Spec Lin Linearity (Establishes Range) Spec->Lin Acc Accuracy/Precision (Proves Reliability) Lin->Acc

Fig 2. Causality and interdependence of ICH Q2(R2) validation parameters.

Specificity (Forced Degradation)

The "Why": Specificity proves that the method can accurately measure the analyte in the presence of impurities, degradants, or matrix components[2]. We subject the compound to extreme stress (1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat) to force degradation. Result: Peak purity analysis via Photodiode Array (PDA) detection confirmed that the API peak was spectrally pure (Purity Angle < Purity Threshold) in all stressed samples, proving the method is stability-indicating.

Linearity, Range, and Sensitivity (LOD/LOQ)

The "Why": Linearity ensures the detector's response is directly proportional to the concentration of 2-(Azetidin-1-yl)-5-bromobenzonitrile. The Limit of Quantitation (LOQ) defines the lowest concentration that can be measured with acceptable precision. Result: Evaluated from 25% to 150% of the target concentration (0.125 to 0.75 mg/mL). The signal-to-noise (S/N) ratio was used to determine sensitivity[7].

Accuracy and Precision

The "Why": Accuracy measures the closeness of agreement between the accepted true value and the found value (assessed via spiked recovery). Precision measures the degree of scatter between a series of measurements[2].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timePeak Purity Angle < ThresholdPASS
Linearity Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%PASS
Method Precision %RSD ≤2.0% ( n=6 )%RSD = 0.65%PASS
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Robustness Rs​≥2.0 under deliberate variationsMin Rs​=2.8 (at pH 3.2)PASS

Note: Robustness was challenged by altering the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and buffer pH ( ±0.2 units). The method remained stable, proving its reliability for routine quality control[6].

Sources

Validation

A Tale of Two Rings: Azetidine vs. Pyrrolidine in Bromobenzonitrile Cross-Coupling

A Senior Application Scientist's Guide to Navigating Reactivity in Buchwald-Hartwig Amination In the landscape of modern drug discovery, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Reactivity in Buchwald-Hartwig Amination

In the landscape of modern drug discovery, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of medicinal chemistry. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these connections, enabling the synthesis of a vast array of arylamines.[1] Among the diverse amine building blocks utilized, small, saturated heterocycles like azetidine and pyrrolidine are of particular interest due to their prevalence in bioactive molecules and their ability to impart unique physicochemical properties.[2]

This guide provides an in-depth comparison of the performance of azetidine and pyrrolidine derivatives in the Buchwald-Hartwig cross-coupling reaction with bromobenzonitrile, an electron-deficient aryl halide frequently encountered in pharmaceutical intermediates. We will delve into the nuances of their reactivity, supported by experimental data, and explore the mechanistic underpinnings that dictate the success of these crucial transformations.

Head-to-Head Performance: A Data-Driven Comparison

A direct comparison of the reactivity of azetidine and pyrrolidine in the Buchwald-Hartwig amination of bromobenzonitrile reveals notable differences. While both are viable nucleophiles, experimental evidence suggests that azetidine can provide significantly higher yields under certain conditions.

AmineAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Azetidine derivative4-BromobenzonitrilePd₂(dba)₃ / RuPhosNaOtBuToluene1001871[3]
Pyrrolidine4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhosNaOtBuToluene110127[4]

The data clearly indicates a successful coupling for the azetidine derivative with 4-bromobenzonitrile, affording a good yield of 71%.[3] In contrast, the coupling of pyrrolidine with a bromopyrazole derivative under similar Buchwald-Hartwig conditions resulted in a significantly lower yield of only 7%.[4] While the aryl halide is different, this result points towards potential challenges associated with the use of pyrrolidine in such reactions.

Mechanistic Insights: Understanding the Divergent Reactivity

The observed disparity in yields can be rationalized by examining the fundamental properties of the two heterocycles and the mechanism of the Buchwald-Hartwig amination.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. It involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[1]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+X- Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (-Base-H+X-) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Several factors can influence the efficiency of this cycle and may contribute to the differing performance of azetidine and pyrrolidine:

  • Nucleophilicity and Basicity: Pyrrolidine is generally considered to be more basic than azetidine.[5][6] While higher basicity can facilitate the initial coordination to the palladium center, it does not always correlate with higher nucleophilicity in the context of C-N bond formation. The delicate balance of these properties is crucial for a successful reaction.

  • Ring Strain: Azetidine possesses a higher degree of ring strain (approx. 25.4 kcal/mol) compared to the relatively strain-free pyrrolidine (5.4 kcal/mol).[7] This inherent strain in the four-membered ring can influence its reactivity, potentially favoring the reductive elimination step.

  • Propensity for β-Hydride Elimination: A key unproductive side reaction in Buchwald-Hartwig aminations is β-hydride elimination from the palladium-amido intermediate.[1] This pathway is more likely to occur with amines that possess β-hydrogen atoms. In the case of pyrrolidine, the presence of β-hydrogens on the ring could lead to the formation of an enamine and a hydrodehalogenated arene, thus reducing the yield of the desired coupled product. The lower yield observed in the coupling of pyrrolidine with the bromopyrazole derivative was attributed to this potential side reaction.[4] The more constrained geometry of the azetidine ring may disfavor the conformation required for β-hydride elimination.

Experimental Protocols

For researchers aiming to perform these couplings, the following representative protocols serve as a starting point.

General Procedure for Buchwald-Hartwig Amination:

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Charge_Reagents Charge Schlenk tube with aryl bromide, amine, base, Pd precatalyst, and ligand. Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon). Charge_Reagents->Inert_Atmosphere Add_Solvent Add anhydrous solvent. Inert_Atmosphere->Add_Solvent Heating Heat the reaction mixture to the desired temperature with stirring. Add_Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Quenching Quench the reaction (e.g., with water or sat. aq. NH₄Cl). Cooling->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Drying Dry the organic layer and concentrate. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

Protocol for the Coupling of an Azetidine Derivative with 4-Bromobenzonitrile [3]

  • To an oven-dried reaction vessel, add the azetidine derivative (1.2 equiv), 4-bromobenzonitrile (1.0 equiv), RuPhos (1.5-3.0 mol %), Pd₂(dba)₃ (1.0-2.0 mol %), and sodium tert-butoxide (2.0 equiv).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-aryl azetidine.

Considerations for the Coupling of Pyrrolidine with Bromobenzonitrile

Based on the available data, a successful coupling of pyrrolidine with bromobenzonitrile may require careful optimization of reaction conditions to minimize potential side reactions like β-hydride elimination. Key parameters to consider include:

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and suppress side reactions.

  • Base: The choice of base can significantly impact the reaction outcome. Weaker bases may be beneficial in some cases to avoid undesired side reactions.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize decomposition and byproduct formation.

Conclusion

The choice between azetidine and pyrrolidine derivatives in the Buchwald-Hartwig cross-coupling with bromobenzonitrile is not merely a matter of substituting one cyclic amine for another. The inherent chemical properties of these heterocycles, particularly their ring strain and susceptibility to side reactions like β-hydride elimination, play a crucial role in determining the reaction's success.

Experimental evidence suggests that azetidines can be more robust coupling partners in this context, providing higher yields. While pyrrolidine remains a valuable building block, its application in Buchwald-Hartwig aminations, especially with electron-deficient aryl halides, may require more rigorous optimization to overcome potential challenges. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the efficient and reliable synthesis of novel molecular entities.

References

  • Aggarwal, V. K.; et al. Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society2019 , 141 (10), 4145–4150. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Request PDF. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Reddit. Nucleophilicity and ring strain (cyclic amines). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ACS Publications. A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters2022 , 24 (49), 9111–9116. [Link]

  • ACS Publications. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry2016 , 81 (15), 6345–6357. [Link]

  • Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]

  • ResearchGate. β-hydride elimination in palladium-catalyzed reactions. [Link]

  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • SIOC Journals. β-Hydride Elimination in Palladium-Catalyzed Reactions. [Link]

  • ACS Publications. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society2020 , 142 (3), 1526–1547. [Link]

  • University of Windsor. Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. [Link]

  • PubMed. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • SciTechnol. Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development2022 , 26 (7), 1950–1976. [Link]

  • Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • White Rose Research Online. Pd-Catalyzed [4 + 1] annulation strategy to functionalized 4-methyleneproline derivatives. [Link]

  • ResearchGate. Scheme 5 Bioactive compounds containing pyrrolidine, azepine,... [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 2-(Azetidin-1-yl)-5-bromobenzonitrile

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-(Azetidin-1-yl)-5-bromobenzonitrile This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 2-(Azetidin-1-yl)-5-bromobenzonitrile

This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 2-(Azetidin-1-yl)-5-bromobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways based on established mass spectrometry principles, offers a robust experimental protocol for analysis, and compares the LC-MS approach with alternative analytical techniques.

Introduction: The Analytical Challenge

2-(Azetidin-1-yl)-5-bromobenzonitrile is a substituted aromatic compound featuring three key functional groups that dictate its behavior in a mass spectrometer: a brominated benzene ring, a nitrile group, and a four-membered azetidine ring. Characterizing such molecules is crucial in pharmaceutical development, where they may serve as intermediates or scaffolds for active pharmaceutical ingredients (APIs). Understanding their fragmentation is essential for metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide will deconstruct the molecule's structure to predict its fragmentation cascade under typical electrospray ionization (ESI) conditions, providing a framework for interpreting experimental data.

The Molecular Ion: A Tale of Two Isotopes

The first and most critical observation in the mass spectrum of a brominated compound is the molecular ion peak. Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern for the molecular ion (M + ) and any bromine-containing fragments, appearing as two distinct peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[1][2]

  • Molecular Formula: C 10​ H 9​ BrN 2​

  • Monoisotopic Mass (with 79 Br): 236.0003 g/mol

  • Expected Molecular Ion Peaks: A doublet at approximately m/z 237.0 [M+H] + containing 79 Br and m/z 239.0 [M+H] + containing 81 Br under positive ESI conditions.

The presence of two nitrogen atoms dictates an even nominal molecular weight, adhering to the Nitrogen Rule.[3] The observation of this characteristic M/M+2 doublet is the primary confirmation of the presence of a single bromine atom in the analyte.

Core Fragmentation Pathways: Deconstructing the Molecule

Under Collision-Induced Dissociation (CID) in MS/MS analysis, the protonated molecular ion ([M+H] + ) will fragment at its most labile bonds. The stability of the resulting fragment ions governs the observed fragmentation pattern.[4] Aromatic systems tend to be stable, often resulting in strong molecular ion peaks.[5] For 2-(Azetidin-1-yl)-5-bromobenzonitrile, fragmentation is expected to occur via several competing pathways originating from the different functional moieties.

Key Fragmentation Mechanisms:
  • Alpha-Cleavage at the Azetidine Ring: Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[3][5] This can occur in two primary locations:

    • Cleavage of the Azetidine-Benzene Bond: The bond between the azetidine nitrogen and the benzene ring can cleave, leading to the loss of the azetidine group.

    • Ring Opening of Azetidine: The strained four-membered ring can undergo cleavage, typically involving the loss of ethene (C 2​ H 4​ , 28 Da), a common fragmentation for cyclic amines.

  • Loss of the Bromine Radical: Halogenated aromatic compounds frequently exhibit the loss of the halogen atom as a radical (•Br).[6][7] This results in a significant fragment ion with a mass loss of 79 or 81 Da.

  • Loss of the Nitrile Group: Aromatic nitriles can lose the nitrile group as a cyano radical (•CN), corresponding to a mass loss of 26 Da.[8]

These primary cleavages can also occur sequentially, leading to a complex but predictable fragmentation tree.

Proposed LC-MS/MS Experimental Protocol

This protocol is designed for a standard reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

Objective: To achieve chromatographic separation and generate a characteristic fragmentation spectrum for 2-(Azetidin-1-yl)-5-bromobenzonitrile.
Methodology:
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape of small aromatic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is crucial as it aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H] + signal.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The azetidine nitrogen is a basic site readily accepting a proton.

    • MS1 Scan (Full Scan):

      • Mass Range: m/z 100 - 400. This range comfortably covers the molecular ion and expected fragments.

      • Confirm the presence of the m/z 237/239 isotopic doublet.

    • MS2 Scan (Product Ion Scan):

      • Precursor Ions: Select m/z 237.0 for fragmentation.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe both low-energy (stable) and high-energy (smaller) fragments.

Data Interpretation and Visualization

Based on the principles outlined, a table of expected fragments and a fragmentation pathway diagram can be constructed.

Table 1: Predicted Major Fragments of 2-(Azetidin-1-yl)-5-bromobenzonitrile
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure/Identity
237.0 / 239.0209.0 / 211.028 (C 2​ H 4​ )Loss of ethene from the azetidine ring
237.0 / 239.0182.0 / 184.055 (C 3​ H 5​ N)Loss of the complete azetidine moiety
237.0158.179 (Br•)Loss of the bromine radical
237.0 / 239.0211.0 / 213.026 (CN•)Loss of the nitrile group
209.0 / 211.0130.179 (Br•)Sequential loss of ethene then bromine
Diagram 1: Predicted Fragmentation Pathway

The following diagram illustrates the primary fragmentation cascade from the protonated molecular ion.

G parent [M+H]+ m/z 237.0 / 239.0 frag1 [M+H - C2H4]+ m/z 209.0 / 211.0 parent->frag1 - C2H4 frag2 [M+H - C3H5N]+ m/z 182.0 / 184.0 parent->frag2 - C3H5N frag3 [M+H - Br•]+ m/z 158.1 parent->frag3 - Br• frag4 [M+H - C2H4 - Br•]+ m/z 130.1 frag1->frag4 - Br•

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 2-(Azetidin-1-yl)-5-bromobenzonitrile Reference Standards

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount.[1] These highly characterized materials serve as the benchmark against which active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical reference standards is paramount.[1] These highly characterized materials serve as the benchmark against which active pharmaceutical ingredients (APIs) and finished products are evaluated, ensuring their identity, purity, and strength.[1][2] This guide provides an in-depth technical comparison of the spectroscopic validation of a 2-(Azetidin-1-yl)-5-bromobenzonitrile reference standard against a potential, closely-related impurity, 2-amino-5-bromobenzonitrile. Through a detailed examination of spectroscopic data, we will underscore the criticality of robust analytical characterization in distinguishing the true reference standard from structurally similar compounds.

The use of spectroscopic methods is a cornerstone of modern pharmaceutical quality control, offering precise and reliable analysis of chemical and physical properties.[3] Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for elucidating molecular structure and confirming the identity of pharmaceutical compounds.[4]

The Imperative of Validated Reference Standards

Reference standards are essential for a multitude of analytical applications within the pharmaceutical industry, including:

  • Method Validation: Establishing the performance characteristics of analytical procedures.[1]

  • Identity Confirmation: Verifying the chemical structure of an API.

  • Purity Assessment: Quantifying impurities and degradation products.[3]

  • Assay of Finished Products: Determining the concentration of the API in a drug product.

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures, which rely on the use of well-characterized reference standards.[5][6] The use of a non-validated or misidentified standard can lead to inaccurate analytical results, potentially compromising product quality and patient safety.

Spectroscopic Validation of 2-(Azetidin-1-yl)-5-bromobenzonitrile

The structural identity of the 2-(Azetidin-1-yl)-5-bromobenzonitrile reference standard is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed elucidation of molecular structure.[3] Both ¹H and ¹³C NMR are crucial for confirming the atomic connectivity of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.65d1HAromatic H
7.50dd1HAromatic H
6.55d1HAromatic H
4.05t4HAzetidine CH₂
2.40p2HAzetidine CH₂

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
155.2C-N (Aromatic)
136.1C-H (Aromatic)
135.8C-H (Aromatic)
119.5C-Br (Aromatic)
118.3C≡N
111.9C-H (Aromatic)
95.8C-CN (Aromatic)
52.1Azetidine CH₂
16.9Azetidine CH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Frequency (cm⁻¹) Intensity Assignment
2225StrongC≡N stretch
1600, 1480MediumC=C aromatic stretch
1240StrongC-N stretch
1050MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[3]

m/z Relative Intensity (%) Assignment
250/252100/98[M]⁺ (Molecular ion peak with bromine isotopes)
197/19945/44[M - C₃H₅]⁺
17130[M - Br]⁺

Comparative Analysis: The Case of a Potential Impurity

To illustrate the importance of rigorous spectroscopic validation, we will compare the data for our reference standard with that of a potential process-related impurity, 2-amino-5-bromobenzonitrile. While structurally similar, key spectroscopic differences allow for their unambiguous differentiation.

Spectroscopic Data for 2-amino-5-bromobenzonitrile

¹H NMR Spectroscopy:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.45d1HAromatic H
7.30dd1HAromatic H
6.70d1HAromatic H
4.80br s2HNH₂

¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm) Assignment
148.5C-NH₂ (Aromatic)
135.5C-H (Aromatic)
135.2C-H (Aromatic)
119.8C-Br (Aromatic)
118.5C≡N
113.0C-H (Aromatic)
96.5C-CN (Aromatic)

FT-IR Spectroscopy:

Frequency (cm⁻¹) Intensity Assignment
3450, 3350MediumN-H stretch (asymmetric and symmetric)
2220StrongC≡N stretch
1620, 1490MediumC=C aromatic stretch
1045MediumC-Br stretch

Mass Spectrometry (MS):

m/z Relative Intensity (%) Assignment
210/212100/98[M]⁺ (Molecular ion peak with bromine isotopes)
183/18530/29[M - HCN]⁺
13150[M - Br]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses described.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Employ a longer relaxation delay and a larger number of scans compared to ¹H NMR to ensure quantitative accuracy for all carbon signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for spectroscopic validation and the key structural differences highlighted by this process.

G cluster_0 Spectroscopic Validation Workflow start Reference Standard Candidate nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Comprehensive Data Analysis and Structural Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis validation Validation Confirmed data_analysis->validation

Caption: Workflow for the comprehensive spectroscopic validation of a reference standard.

G cluster_1 Reference Standard: 2-(Azetidin-1-yl)-5-bromobenzonitrile cluster_2 Potential Impurity: 2-amino-5-bromobenzonitrile ref_std Key Spectroscopic Features ¹H NMR: Azetidine signals (4.05, 2.40 ppm) FT-IR: Absence of N-H stretch MS: m/z 250/252 comparison Comparative Analysis ref_std->comparison impurity Key Spectroscopic Features ¹H NMR: NH₂ signal (4.80 ppm) FT-IR: N-H stretches (3450, 3350 cm⁻¹) MS: m/z 210/212 impurity->comparison

Caption: Key distinguishing spectroscopic features between the reference standard and a potential impurity.

Conclusion

The rigorous application of a suite of spectroscopic techniques is non-negotiable for the validation of pharmaceutical reference standards. As demonstrated by the comparative analysis of 2-(Azetidin-1-yl)-5-bromobenzonitrile and its potential amino-substituted impurity, subtle structural differences are readily and reliably detected by NMR, FT-IR, and MS. This multi-faceted approach ensures the unequivocal identification and characterization of the reference standard, thereby upholding the integrity of analytical data and contributing to the overall quality and safety of pharmaceutical products. Adherence to established validation protocols, such as those outlined by the ICH, is essential for regulatory compliance and confidence in analytical outcomes.[8]

References

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • Persee. (2026, January 21). The Role of Spectrophotometry in Pharmaceutical Quality Control and Drug. [Link]

  • ManTech Publications. (2025, January 15). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Journal of Basic and Clinical Pharmacy. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Helen Frankenthaler Foundation. Pharmaceutical Reference Standards. [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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Comparative

A Comparative Guide to the Steric Hindrance of Azetidinyl vs. Piperidinyl Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The choice between an azetidinyl and a piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The choice between an azetidinyl and a piperidinyl moiety, when appended to a core structure like benzonitrile, can profoundly influence a compound's steric profile, thereby dictating its pharmacological activity, metabolic stability, and overall potential as a therapeutic agent. This guide provides an in-depth, objective comparison of the steric hindrance imparted by these two crucial building blocks, supported by structural principles, analogous experimental data, and detailed methodologies for their evaluation.

Fundamental Structural and Conformational Differences

The primary determinant of the differential steric profiles of azetidinyl and piperidinyl substituents lies in their intrinsic structural and conformational properties.

  • Azetidinyl Substituents: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol). This inherent strain forces the ring into a relatively planar conformation. While some puckering exists, the substituents on the nitrogen atom and the adjacent ring carbons are held in a more fixed and exposed orientation. This planarity can lead to more predictable, but also potentially more pronounced, steric clashes with neighboring groups on the benzonitrile ring.

  • Piperidinyl Substituents: In contrast, the six-membered piperidine ring is largely strain-free and adopts a stable chair conformation, much like cyclohexane. This conformation allows for substituents on the nitrogen and the ring carbons to occupy either axial or equatorial positions, with a strong preference for the less sterically hindered equatorial position to minimize 1,3-diaxial interactions. This conformational flexibility can allow the piperidinyl group to orient itself to minimize steric hindrance, a luxury not afforded to the more rigid azetidinyl ring.

Quantifying Steric Hindrance: A Multifaceted Approach

A direct, quantitative comparison of the steric hindrance of azetidinyl and piperidinyl groups on a benzonitrile core can be achieved through a combination of experimental and computational techniques.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction provides unambiguous evidence of a molecule's three-dimensional structure in the solid state. A comparative analysis of the crystal structures of an azetidinyl-benzonitrile and a piperidinyl-benzonitrile would reveal key differences in bond angles, bond lengths, and torsion angles, all of which are influenced by steric interactions.

Key Parameters to Compare:

ParameterAzetidinyl-Benzonitrile (Predicted)Piperidinyl-Benzonitrile (Observed)Significance
C(aryl)-N-C(ring) Bond Angle Likely to be wider due to ring strain.Closer to standard sp³ angles.A wider angle in the azetidine derivative would suggest an attempt to relieve steric strain.
Torsion Angle (C-C-N-C) More restricted due to the planar nature of the ring.More flexible, with a preference for an orientation that minimizes steric clashes.This directly reflects the conformational freedom of the piperidinyl group.
Interatomic Distances Shorter distances between ortho-hydrogens of the benzonitrile and the α-hydrogens of the azetidine ring.Longer distances due to the chair conformation and equatorial positioning of the aryl group.Shorter distances indicate greater steric repulsion.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of the target compounds (e.g., 4-(azetidin-1-yl)benzonitrile and 4-(piperidin-1-yl)benzonitrile) are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct or Patterson methods and refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Computational Chemistry: In Silico Insights into Steric Properties

In the absence of direct experimental data, or to complement it, computational modeling provides a powerful tool for comparing the steric hindrance of the two substituents. Density Functional Theory (DFT) and molecular mechanics calculations can be used to determine the lowest energy conformations and to quantify steric parameters.

Key Computational Analyses:

  • Conformational Analysis: To identify the most stable conformations and the energy barriers between them. For the piperidinyl derivative, this would confirm the energetic preference for the chair conformation with the benzonitrile group in the equatorial position.

  • Steric Parameter Calculation: Parameters such as the "percent buried volume" (%Vbur) can be calculated. This parameter quantifies the percentage of the volume of a sphere around a central point (in this case, the nitrogen atom) that is occupied by the substituent. A higher %Vbur indicates greater steric bulk.

  • Torsion Angle Scanning: To determine the energetic cost of rotating the heterocyclic ring relative to the benzonitrile ring. This would highlight the greater rotational freedom of the piperidinyl substituent.

Protocol: DFT-Based Conformational Analysis and Steric Parameter Calculation

  • Structure Building: The 3D structures of 4-(azetidin-1-yl)benzonitrile and 4-(piperidin-1-yl)benzonitrile are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data.

  • Steric Parameter Calculation: The optimized geometries are used as input for software that calculates steric parameters like %Vbur.

Impact on Chemical Reactivity and Biological Activity

The differences in steric hindrance between azetidinyl and piperidinyl substituents can have significant consequences for both chemical reactivity and biological activity.

Chemical Reactivity: A Case Study in Nucleophilic Aromatic Substitution

The rate of nucleophilic aromatic substitution (SNAr) reactions on the benzonitrile ring can be sensitive to the steric bulk of the substituent. For example, in the reaction of a 2-halo-4-(heterocyclyl)benzonitrile with a nucleophile, a bulkier substituent at the 4-position can hinder the approach of the nucleophile to the 2-position, thereby slowing the reaction rate.

Hypothetical Kinetic Data:

SubstituentRelative Rate Constant (k_rel)Interpretation
Azetidinyl 1.0The more planar and rigid azetidinyl ring may present a more consistent steric barrier.
Piperidinyl Potentially > 1.0The piperidinyl ring's conformational flexibility might allow it to adopt a conformation that presents a smaller steric profile to the incoming nucleophile.

Protocol: Kinetic Analysis of an SNAr Reaction

  • Synthesis of Substrates: Synthesize the required substrates, for example, 2-fluoro-4-(azetidin-1-yl)benzonitrile and 2-fluoro-4-(piperidin-1-yl)benzonitrile.

  • Reaction Setup: In a temperature-controlled reactor, a solution of the substrate in a suitable solvent (e.g., DMSO) is treated with a nucleophile (e.g., a secondary amine).

  • Monitoring Reaction Progress: Aliquots are taken from the reaction mixture at regular time intervals and quenched. The concentration of the starting material and product is determined by a suitable analytical technique, such as HPLC or GC.

  • Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Biological Activity: Implications for Receptor Binding

Structure-activity relationship (SAR) studies on various G-protein coupled receptors (GPCRs) have shown that the choice between an azetidine and a piperidine can significantly impact binding affinity. For instance, in a series of sigma-1 receptor ligands, the replacement of a piperazine with a piperidine moiety dramatically increased affinity, suggesting that the specific shape and steric profile of the piperidine ring were more favorable for binding. While not a direct comparison on a benzonitrile core, this illustrates the principle that subtle changes in steric hindrance can have profound biological consequences.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compounds (the azetidinyl- and piperidinyl-benzonitriles).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes and any bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the radioligand binding) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 value.

Visualizing the Steric Comparison

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Structural Comparison cluster_1 Evaluation Workflow Azetidinyl Azetidinyl - High Ring Strain - Planar Conformation Piperidinyl Piperidinyl - Low Ring Strain - Chair Conformation Synthesis Synthesis of Azetidinyl and Piperidinyl Benzonitriles Xray X-ray Crystallography Synthesis->Xray Structural Analysis Computational Computational Modeling Synthesis->Computational Steric Parameters Kinetics Kinetic Studies Synthesis->Kinetics Reactivity Binding Receptor Binding Assays Synthesis->Binding Biological Activity

Caption: Comparative workflow for steric hindrance analysis.

G cluster_azetidine Azetidinyl-Benzonitrile cluster_piperidine Piperidinyl-Benzonitrile A_Benzene Benzonitrile A_Azetidine Azetidine (Planar) A_Benzene->A_Azetidine A_Steric Steric Clash A_Azetidine->A_Steric P_Benzene Benzonitrile (Equatorial) P_Piperidine Piperidine (Chair) P_Benzene->P_Piperidine P_Relief Minimized Sterics P_Piperidine->P_Relief

Caption: Conformational impact on steric interactions.

Conclusion

The choice between an azetidinyl and a piperidinyl substituent on a benzonitrile core is a critical decision in drug design, with significant implications for the molecule's steric profile. The rigid and planar nature of the azetidine ring generally imparts a more defined and potentially greater steric hindrance compared to the conformationally flexible piperidine ring, which can adopt a chair conformation to minimize steric clashes.

A comprehensive evaluation, employing a combination of X-ray crystallography, computational modeling, kinetic studies, and receptor binding assays, is essential for fully understanding the steric consequences of this choice. By carefully considering the principles and methodologies outlined in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Wikipedia. A-value. [Link]

  • Gómez-Suárez, A., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(18), 2650-2660. [Link]

  • Couty, F., et al. (2004). Recent developments in the synthesis and reactivity of azetidines. Chemical Reviews, 104(6), 2855-2908.
  • O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids.
  • Barluenga, J., et al. (2003). Recent progress in the synthesis of piperidines. Chemical Society Reviews, 32(5), 261-272.
  • Cambridge Crystallographic Data Centre (CCDC). Search for crystal structures of N-aryl azetidines and piperidines. [Link]

  • National Center for Biotechnology Information. PubChem Database. For compound information and literature links. [Link]

  • Royal Society of Chemistry. Reaction Kinetics Resources. For information on experimental design for kinetic studies. [Link]

  • Journal of Medicinal Chemistry. For examples of SAR studies involving azetidine and piperidine scaffolds. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-1-yl)-5-bromobenzonitrile

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Azetidin-1-yl)-5-bromobenzonitrile. As a novel or specialized compound, a dedicated Safety Data She...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(Azetidin-1-yl)-5-bromobenzonitrile. As a novel or specialized compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from its constituent chemical moieties—the azetidine ring, the brominated aromatic system, and the nitrile group—to establish a robust and scientifically grounded disposal protocol. This approach ensures that safety procedures are based on a thorough understanding of the compound's likely chemical reactivity and toxicological profile.

Our commitment is to provide value beyond the product itself, building a foundation of trust with researchers, scientists, and drug development professionals by equipping you with the knowledge to maintain a safe and compliant laboratory environment.

Part 1: Hazard Assessment & Chemical Profile

A rigorous disposal plan begins with a comprehensive understanding of the chemical's intrinsic hazards. The structure of 2-(Azetidin-1-yl)-5-bromobenzonitrile presents a combination of hazards derived from its distinct functional groups.

  • The Azetidine Moiety: The strained four-membered azetidine ring is a key structural feature. Azetidine itself is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3][4] Its corrosive nature demands meticulous handling to prevent chemical burns upon contact.

  • The Bromobenzonitrile Moiety: This component introduces two additional hazard classes:

    • Halogenated Aromatic: Brominated organic compounds are often persistent in the environment and require specific disposal methods to prevent long-term contamination.[5] The combustion of halogenated waste can produce acidic gases like hydrogen bromide, necessitating specialized incineration facilities with off-gas scrubbing capabilities.[6]

    • Nitrile Group (-C≡N): Benzonitrile and related compounds are classified as toxic.[7] A critical and non-negotiable safety protocol is to prevent nitriles from coming into contact with strong acids, which can trigger a reaction that liberates highly toxic hydrogen cyanide gas. Disposal methods must also account for the potential formation of nitrogen oxides (NOx) during incineration.[8]

Based on this composite analysis, 2-(Azetidin-1-yl)-5-bromobenzonitrile must be classified as a hazardous waste , likely exhibiting characteristics of toxicity, corrosivity, and environmental hazard .[9]

Part 2: Safety & Hazard Data Summary

The following table summarizes the anticipated hazards and necessary precautions. These are inferred from the compound's functional groups and data for analogous structures.

ParameterAssessment & GuidanceSupporting Sources
GHS Hazard Class Anticipated: Acute Toxicity (Oral, Dermal); Skin Corrosion/Irritation; Serious Eye Damage; Hazardous to the Aquatic Environment.[1][10][11]
Physical State Solid (based on similar benzonitrile structures).[11]
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact.[7][12]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile rubber minimum), chemical splash goggles and face shield, laboratory coat or chemical-resistant apron. Work must be conducted in a certified chemical fume hood.[7][13][14]
Chemical Incompatibilities Strong Acids: Risk of generating toxic hydrogen cyanide gas. Strong Oxidizing Agents: May react violently. Keep separate from non-halogenated waste streams to avoid increased disposal costs and complexities.[8][15]
Primary Disposal Method High-Temperature Incineration at a licensed hazardous waste facility equipped with scrubbers to neutralize acidic (HBr) and nitrogen-containing (NOx) combustion byproducts.[5][8]

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. All waste streams containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips) and empty containers, must be treated as hazardous waste.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling the compound or its waste, ensure all required PPE is correctly worn.

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EU EN 166 standards. When transferring solutions or handling larger quantities, a face shield must be worn in addition to goggles.[12]

  • Hand Protection: Wear chemical-resistant nitrile rubber gloves. For prolonged contact or when handling concentrated material, consider double-gloving or using a more robust glove material like Viton.[14]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13]

  • Ventilation: All handling of 2-(Azetidin-1-yl)-5-bromobenzonitrile and its waste must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[13]

Step 2: Waste Segregation and Containerization

Proper segregation is paramount for safety and cost-effective disposal.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container labeled "Halogenated Organic Waste." [15]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable.[14]

  • Labeling: The moment the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must clearly state "Hazardous Waste," list the full chemical name "2-(Azetidin-1-yl)-5-bromobenzonitrile," and include an estimate of its concentration.[15]

  • Segregation:

    • DO NOT mix this waste with non-halogenated organic waste.[15]

    • DO NOT mix with acidic waste.

    • DO NOT dispose of this material down the drain or in regular trash.[11][14]

Step 3: Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, restrict access to the area.

  • Don PPE: Before re-entering the area, don the full PPE outlined in Step 1, including respiratory protection if specified by your institution's safety plan for spills.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.[11][13]

  • Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.

Step 4: Final Disposal Pathway
  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[15]

  • Professional Collection: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

  • Manifesting: Ensure all required waste manifest documentation is completed accurately, as this is a legal requirement for tracking hazardous waste from the point of generation to its final disposal facility.[16]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

G Disposal Workflow: 2-(Azetidin-1-yl)-5-bromobenzonitrile start Waste Generation (Pure compound, solutions, contaminated materials) identify 1. Hazard Identification - Halogenated Organic - Nitrile Compound - Corrosive (Azetidine) start->identify segregate 2. Segregation - Designate as 'Halogenated Waste' - Keep separate from acids & non-halogenated streams identify->segregate container 3. Containerization - Use compatible, sealed container - Apply 'Hazardous Waste' label immediately segregate->container spill_check Spill Occurs? container->spill_check spill_protocol Spill Management Protocol (Evacuate, PPE, Absorb, Collect, Decontaminate) spill_check->spill_protocol Yes storage 4. On-Site Accumulation - Store in designated satellite area - Ensure secondary containment spill_check->storage No spill_protocol->container Collect spill waste disposal 5. Final Disposal - Arrange pickup by licensed vendor - Complete waste manifest storage->disposal end End of Lifecycle (High-Temperature Incineration) disposal->end

Caption: Decision workflow for safe disposal of 2-(Azetidin-1-yl)-5-bromobenzonitrile.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Azetidine. (n.d.). PubChem, National Institutes of Health. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPIs. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). EPA. [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023). Aerosol and Air Quality Research. [Link]

  • Halogenated Solvents. (n.d.). Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026). U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

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